molecular formula C10H9ClN2 B053589 2-Chloro-4-methyl-7-aminoquinoline CAS No. 114058-74-1

2-Chloro-4-methyl-7-aminoquinoline

Cat. No.: B053589
CAS No.: 114058-74-1
M. Wt: 192.64 g/mol
InChI Key: YYZYZUVHSCLRKI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-7-aminoquinoline is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This multifunctional quinoline derivative features three distinct reactive sites: the electron-deficient chloro group at the 2-position, amenable to nucleophilic aromatic substitution; the methyl group at the 4-position, which can be functionalized; and the primary amino group at the 7-position, which serves as a key handle for amide bond formation or diazotization. Its primary research application lies in serving as a privileged scaffold for the development of novel pharmacologically active compounds, particularly as a core structure in kinase inhibitor design and as a precursor for antimalarial and anticancer agent exploration. The quinoline core provides a rigid, planar structure that facilitates target binding, while the strategic substitution pattern allows for systematic structure-activity relationship (SAR) studies. Researchers utilize this compound to synthesize complex molecular libraries for high-throughput screening, leveraging its synthetic versatility to explore novel chemical space. It is strictly for use in laboratory research settings.

Properties

IUPAC Name

2-chloro-4-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYZUVHSCLRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282125
Record name 2-Chloro-4-methyl-7-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114058-74-1
Record name 2-Chloro-4-methyl-7-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. The quinoline scaffold, particularly the 7-chloroquinoline core, is of significant interest in medicinal chemistry and drug development.[1][2] This structural motif is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and known properties of this compound, compiled from available scientific literature. While specific experimental data for this exact molecule is limited in the public domain, this guide extrapolates from established methodologies for structurally analogous compounds to provide a robust resource for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic molecular information is available, detailed experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

PropertyValueSource
CAS Number 114058-74-1[3]
Molecular Formula C₁₀H₉ClN₂[3]
Molecular Weight 192.64 g/mol [3]
IUPAC Name 2-chloro-4-methylquinolin-7-amineN/A

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for analogous 7-chloroquinoline derivatives. The most probable synthetic pathway involves a two-step process: the synthesis of the precursor 2,7-dichloro-4-methylquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 7-position.

Proposed Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, starting from a suitable aniline precursor to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,7-dichloro-4-methylquinoline cluster_step2 Step 2: Amination Aniline m-Chloroaniline Cyclization Cyclization with Ethyl Acetoacetate Aniline->Cyclization Chlorination Chlorination with POCl₃ Cyclization->Chlorination Precursor 2,7-dichloro-4-methylquinoline Chlorination->Precursor Precursor_ref 2,7-dichloro-4-methylquinoline SNAr Nucleophilic Aromatic Substitution (SₙAr) with an Aminating Agent Precursor_ref->SNAr Product This compound SNAr->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous syntheses reported in the literature for similar quinoline derivatives.[4][5][6][7] Researchers should consider these as a starting point for optimization.

Step 1: Synthesis of 2,7-dichloro-4-methylquinoline (Precursor)

The synthesis of the dichloro precursor is a critical initial step. A common method for constructing the quinoline ring system is the Combes quinoline synthesis or a similar cyclization reaction, followed by chlorination.

Materials:

  • m-Chloroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a similar condensing agent

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., toluene, ethanol)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture, with stirring, in the presence of a condensing agent like polyphosphoric acid. The reaction temperature and time will need to be optimized, but a starting point could be 100-140°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Hydroxyquinoline Intermediate: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution. The resulting precipitate, 7-chloro-4-methyl-2-hydroxyquinoline, is collected by filtration, washed with water, and dried.

  • Chlorination: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 7-chloro-4-methyl-2-hydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction and Work-up: Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed. After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,7-dichloro-4-methylquinoline can be purified by column chromatography on silica gel.

Step 2: Amination of 2,7-dichloro-4-methylquinoline

The final step involves the selective amination at the C7 position. This is a nucleophilic aromatic substitution reaction.

Materials:

  • 2,7-dichloro-4-methylquinoline (from Step 1)

  • Ammonia source (e.g., aqueous ammonia, ammonium salt with a base)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve 2,7-dichloro-4-methylquinoline (1.0 eq) in a suitable solvent like ethanol.

  • Addition of Aminating Agent: Add an excess of the aminating agent, for example, a concentrated aqueous solution of ammonia. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.

  • Reaction Conditions: Heat the mixture to a temperature between 120-160°C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, it can be collected by filtration and washed with cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the final product.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Reactants: 2,7-dichloro-4-methylquinoline Ammonia Source Reaction Reaction in Pressure Vessel (Heating) Reactants->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Cooling Cooling to Room Temperature Monitoring->Cooling Isolation Isolation of Crude Product (Filtration or Evaporation) Cooling->Isolation Purification Purification (Column Chromatography or Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Experimental workflow for the synthesis and purification of the target compound.

Biological Properties and Potential Applications

The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the core of many antimalarial drugs like chloroquine.[1][2] Derivatives of 7-aminoquinoline have also been investigated for a range of other biological activities, including antiviral and anticancer properties.[6][8] The introduction of a methyl group at the 4-position and a chloro group at the 2-position of the quinoline ring in this compound may modulate its biological activity, physicochemical properties, and metabolic stability.

Currently, there is a lack of specific, publicly available data on the biological activity (e.g., IC₅₀ or EC₅₀ values) and the mechanism of action or signaling pathways associated with this compound. Further research is required to elucidate its potential as a therapeutic agent. The synthetic protocols outlined in this guide can serve as a basis for producing this compound for biological screening and further investigation.

Conclusion

This compound is a molecule of interest due to its structural relation to biologically active quinoline compounds. This technical guide provides a consolidated overview of its known properties and a plausible, detailed protocol for its synthesis, derived from established chemical literature on analogous compounds. While there is a current scarcity of specific experimental data for this compound, this guide offers a valuable starting point for researchers in medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this and related quinoline derivatives. Further research is warranted to fully characterize its physicochemical and biological properties.

References

An In-depth Technical Guide to 2-Chloro-4-methyl-7-aminoquinoline and its Chemical Class for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloro-4-methyl-7-aminoquinoline. It also delves into the broader context of the 7-chloro-4-aminoquinoline scaffold, a cornerstone in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound: this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline ring system substituted with a chloro group at position 2, a methyl group at position 4, and an amino group at position 7.

Chemical Structure and Identifiers

The definitive identification of this compound is established through its unique CAS number and chemical structure.

IdentifierValue
IUPAC Name 2-chloro-4-methylquinolin-7-amine
CAS Number 114058-74-1[1]
Molecular Formula C₁₀H₉ClN₂[1]
Molecular Weight 192.65 g/mol [1]
SMILES CC1=CC(=NC2=C1C=CC(=C2)N)Cl

The structural formula is depicted below:

Caption: Chemical structure of this compound.

Synthesis of 7-Chloroquinoline Derivatives

The synthesis of 7-chloroquinoline derivatives, including analogs of this compound, typically involves the reaction of a corresponding 4,7-dichloroquinoline with a suitable amine. This nucleophilic aromatic substitution is a fundamental reaction in the preparation of this class of compounds.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 4-aminoquinoline derivatives based on procedures reported in the literature for similar compounds.

Reaction Scheme:

G reactant1 7-substituted-4-chloro-quinoline product 4-aminoquinoline derivative reactant1->product Heat, neat or solvent reactant2 Amine (mono or diaminoalkane) reactant2->product

Caption: Generalized reaction for the synthesis of 4-aminoquinoline derivatives.

Procedure:

  • A mixture of the 7-substituted-4-chloro-quinoline (1 equivalent) and the desired amine (2-5 equivalents) is prepared. The reaction can be carried out neat or in a suitable solvent.

  • The reaction mixture is heated to a temperature ranging from 80°C to 130°C.

  • The reaction is stirred continuously for a period of 1 to 7 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is taken up in a suitable organic solvent, such as dichloromethane.

  • The organic layer is washed sequentially with an aqueous solution of sodium bicarbonate (5%), water, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by precipitation, recrystallization, or column chromatography to afford the final 4-aminoquinoline derivative.

Biological Activity of 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities. The 7-chloro substitution is a common feature in many of these active compounds.

Cytotoxicity and Anticancer Potential

Several studies have demonstrated the cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines. The data below, extracted from the literature, showcases the growth inhibitory (GI₅₀) values for representative compounds against breast cancer cell lines.

CompoundCell LineGI₅₀ (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
ChloroquineMDA-MB-468>20
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7>50
ChloroquineMCF-720.72
Antimalarial and Antileishmanial Activity

The 7-chloro-4-aminoquinoline core is central to the antimalarial drug chloroquine and its derivatives. Research continues to explore new analogs with activity against drug-resistant strains of Plasmodium and other parasites like Leishmania. The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the parasite.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_prep Prepare serial dilutions of test compound treatment Add compound dilutions to cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization readout Measure absorbance at 570 nm formazan_solubilization->readout calculation Calculate cell viability and GI₅₀ values readout->calculation

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The GI₅₀ (concentration that inhibits cell growth by 50%) is then determined from the dose-response curve.

Conclusion

This compound represents a specific structure within the broader, pharmacologically significant class of 7-chloro-4-aminoquinolines. While detailed experimental data for this particular compound is not widely available in the public domain, the extensive research on related analogs provides a strong foundation for understanding its potential chemical and biological properties. The synthetic and experimental protocols outlined in this guide are based on established methodologies for this class of compounds and can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel quinoline derivatives. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery.

References

biological activity of 2-Chloro-4-methyl-7-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 7-Chloro-4-Aminoquinoline Derivatives

Executive Summary: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Among its many variations, the 7-chloro-4-aminoquinoline core is particularly noteworthy. It forms the backbone of the landmark antimalarial drug, chloroquine, and its derivatives have since been explored for a vast range of therapeutic applications.[4][5] Structure-activity relationship (SAR) studies consistently highlight that the 7-chloro-4-aminoquinoline nucleus is critical for significant biological effects, particularly in the context of antimalarial action where it is key to inhibiting hemozoin formation.[6][7] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and mechanisms of action of 7-chloro-4-aminoquinoline derivatives. It summarizes quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to facilitate further research and development in this promising area.

Synthetic Strategies

The predominant method for synthesizing 7-chloro-4-aminoquinoline derivatives is through aromatic nucleophilic substitution. This reaction typically involves the displacement of the highly reactive chlorine atom at the C-4 position of a 4,7-dichloroquinoline precursor with a variety of primary or secondary amines.[4] The reaction conditions can be modulated, but often involve refluxing the 4,7-dichloroquinoline with an excess of the desired amine, sometimes in the presence of a base like triethylamine. This straightforward and versatile approach allows for the generation of large libraries of derivatives for biological screening.[3]

G cluster_0 cluster_1 start Starting Materials reagents 4,7-dichloroquinoline + Primary/Secondary Amine (R-NH₂) reaction Nucleophilic Aromatic Substitution reagents->reaction Reflux, Solvent, +/- Base process Synthetic Step final_product 7-Chloro-4-aminoquinoline Derivative reaction->final_product product Product

Caption: General workflow for the synthesis of 7-chloro-4-aminoquinoline derivatives.

Biological Activities and Mechanisms of Action

Derivatives of the 7-chloro-4-aminoquinoline scaffold exhibit a remarkable breadth of biological activities, ranging from antiprotozoal and antimicrobial to anticancer and antiviral effects.

Antimalarial Activity

The most well-documented activity of this class of compounds is against the Plasmodium parasite, the causative agent of malaria.[1][8]

Mechanism of Action: In the acidic digestive vacuole of the parasite, the 4-aminoquinoline derivatives, being weakly basic, become protonated and accumulate. During its life cycle, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (or β-hematin). 7-chloro-4-aminoquinoline compounds are believed to inhibit this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme that ultimately kills the parasite.[1][5][6]

G cluster_parasite Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation & Lysis Drug 7-Chloro-4-aminoquinoline Derivative Drug->Heme Inhibits Polymerization

Caption: Antimalarial mechanism via inhibition of hemozoin formation.

Quantitative Antimalarial Data Summary

Compound ID Target Strain(s) IC₅₀ / EC₅₀ (µM) Reference
4c P. berghei (β-H formation) 2.10 ± 0.48 [6]
4e P. berghei (β-H formation) 1.81 ± 0.83 [6]
9a P. falciparum 3D7 (CQ-sensitive) <0.5 [9]
9a P. falciparum K1 (CQ-resistant) <0.5 [9]
8e P. falciparum W2 (CQ-resistant) 0.20 [5]
4a P. falciparum 3D7 (CQ-sensitive) 0.19 ± 0.07 [7]
4b P. falciparum 3D7 (CQ-sensitive) 0.0130 ± 0.0002 [7]
4b P. falciparum K1 (CQ-resistant) 0.026 ± 0.009 [7]
5h P. falciparum 3D7 (CQ-sensitive) Not specified, but active [10]

| 5h | P. falciparum Dd2 (CQ-resistant) | Not specified, but active |[10] |

Anticancer Activity

Numerous 7-chloro-4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[11] Their mechanisms are multifaceted and can include the inhibition of key signaling pathways critical for cancer cell growth and survival, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt, as well as direct interaction with DNA.[3][12]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival, Growth, Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Drug Quinoline Derivative Drug->PI3K Inhibits Drug->Akt Inhibits Drug->Apoptosis Induces

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

Quantitative Anticancer Data Summary

Compound ID Target Cell Line(s) GI₅₀ (µM) Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast) 7.35 [4]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast) 8.22 [4]
Compound 4 MDA-MB-468 (Breast) 11.01 [4]
25, 30, 31, 36, 37 (Hybrid Analogues) 58 Human Cancer Cell Lines 0.05 to 0.95 [11]
14g (Quinazoline-chalcone) K-562, RPMI-8226 (Leukemia) 0.622 - 1.81 [12]

| 5d, 8d, 12d (Benzimidazole Hybrids) | Leukemia & Lymphoma cells | 0.4 to 8 |[13] |

Antimicrobial and Antifungal Activity

The versatile scaffold of 7-chloro-4-aminoquinoline has also been leveraged to develop agents with antibacterial and antifungal properties.[11][14] Derivatives have shown efficacy against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[14][15]

Quantitative Antimicrobial Data Summary

Compound ID Target Organism(s) MIC (µg/mL) Reference
27, 28, 29, 30, 31, 32 (Quinolidene-rhodanine conjugates) Mycobacterium tuberculosis 1.66 - 9.57 [14]
32, 33 F. oxysporum, A. niger, C. neoformans 25 [14]
32, 33 A. flavus 12.5 [14]
37 Drug-resistant M. tuberculosis strains 0.08 - 0.31 [14]
5 S. aureus, P. aeruginosa Zone of Inhibition: 11.00 mm [15]

| 6, 8 | E. coli | Zone of Inhibition: 11.00 - 12.00 mm |[15] |

Other Notable Activities

The therapeutic potential of these derivatives extends further to other infectious and neurological diseases.

  • Antileishmanial Activity: Certain derivatives have shown promising activity against Leishmania mexicana promastigotes, with IC₅₀ values in the low micromolar range.[6] For example, compounds 4b , 4c , and 4e showed IC₅₀ values of 8.09, 8.46, and 5.67 µM, respectively.[6]

  • Antiviral Activity: The scaffold has been investigated for antiviral properties, with one derivative showing an EC₅₀ value of 0.8 µM against the Zika Virus.[14] Another compound, 5h , demonstrated activity against both Influenza A virus (IAV) and SARS-CoV-2.[10]

  • Neuroprotection: In the context of Parkinson's disease, 4-amino-7-chloroquinoline compounds have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for developing neuroprotective therapeutics.[16]

Experimental Protocols

Reproducibility and standardization are crucial in drug discovery. Below are generalized protocols for key biological assays based on methodologies reported in the literature.

G start Synthesized Derivative Library primary Primary Screening start->primary assay_anti Antimalarial Assay (e.g., β-Hematin) primary->assay_anti assay_cancer Cytotoxicity Assay (e.g., SRB, MTT) primary->assay_cancer assay_microbe Antimicrobial Assay (e.g., MIC) primary->assay_microbe secondary Secondary / Mechanistic Assays assay_mech Mechanism of Action (e.g., Kinase Assay, DNA Binding) secondary->assay_mech assay_anti->secondary assay_cancer->secondary assay_microbe->secondary result Identify Hit/Lead Compounds assay_mech->result

Caption: A generalized experimental workflow for screening quinoline derivatives.

General Synthesis of 7-Chloro-4-aminoquinoline Derivatives[4]
  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in a suitable solvent.

  • Amine Addition: Add an excess of the desired monoaminoalkane or diaminoalkane to the solution.

  • Heating: Raise the temperature slowly and maintain at 80-130 °C for several hours with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture. Perform a standard work-up procedure which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the crude product using column chromatography or recrystallization to yield the final derivative.

  • Characterization: Confirm the structure of the synthesized compound using NMR and Mass Spectrometry.[4]

In Vitro Antimalarial β-Hematin Formation Assay[6]
  • Preparation: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

  • Compound Addition: Add the test compounds at various concentrations. Chloroquine is typically used as a positive control.

  • Initiation: Initiate the polymerization reaction by adding a buffer solution (e.g., sodium acetate) and incubating at a controlled temperature with agitation.

  • Termination: Stop the reaction by centrifugation. The supernatant containing unreacted heme is removed.

  • Quantification: The remaining hemozoin pellet is dissolved (e.g., in NaOH), and the absorbance is measured using a microplate reader.

  • Calculation: The IC₅₀ value, the concentration at which 50% of heme polymerization is inhibited, is calculated from the dose-response curve.

In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay[4]
  • Cell Plating: Seed human tumor cells (e.g., MCF-7, MDA-MB-468) in 96-well plates and allow them to attach for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds at five different concentration levels and incubate for 48 hours.

  • Cell Fixation: Discard the treatment medium and fix the adherent cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) stain and incubate for 10 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Add a Tris base solution to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at approximately 515 nm using a plate reader.

  • Calculation: Calculate the 50% growth inhibition (GI₅₀) value from dose-response curves generated from the absorbance measurements.[4]

Conclusion and Future Directions

The 7-chloro-4-aminoquinoline scaffold is a proven and highly versatile platform for the development of therapeutic agents. While its legacy is rooted in antimalarial therapy, the extensive body of research clearly demonstrates its potential to combat a wide range of diseases, including cancer, microbial infections, and viral illnesses. The straightforward synthesis allows for extensive molecular decoration, enabling the fine-tuning of activity and selectivity.

Future research should focus on several key areas:

  • Hybrid Molecules: Creating hybrid compounds that combine the 7-chloro-4-aminoquinoline core with other pharmacologically active moieties to achieve multi-target effects or overcome resistance mechanisms.[5][11][13]

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these derivatives, particularly in cancer, to enable more rational drug design.

  • Selectivity and Toxicity: Optimizing structures to enhance selectivity for pathogenic cells or organisms over host cells, thereby reducing potential toxicity and improving the therapeutic window.[9]

  • Combating Resistance: Designing novel derivatives specifically aimed at overcoming established drug resistance mechanisms, a critical challenge in both infectious disease and oncology.[5][9]

References

Unraveling the Biological Activity of 2-Chloro-4-methyl-7-aminoquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Data for 2-Chloro-4-methyl-7-aminoquinoline Necessitates a Broader Mechanistic Discussion of the 7-Chloro-4-aminoquinoline Scaffold

Extensive investigation into the biological mechanism of action of this compound reveals a significant gap in the scientific literature. As of late 2025, specific studies detailing the core mechanism, quantitative biological data, and associated signaling pathways for this particular compound are not publicly available. Therefore, this guide will focus on the well-established biological activities and mechanisms of the broader class of 7-chloro-4-aminoquinoline derivatives, which serve as the foundational framework for understanding the potential actions of this compound. The primary activities associated with this scaffold are antimalarial and anticancer effects.

The Antimalarial Mechanism of 7-Chloro-4-aminoquinolines

The hallmark of the 7-chloro-4-aminoquinoline class, including the widely-known drug chloroquine, is its potent antimalarial activity. The primary mechanism of action is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 7-Chloro-4-aminoquinoline derivatives are believed to accumulate in the parasite's food vacuole and interfere with this detoxification process.[1][2][3][4][5][6][7] By forming a complex with heme, these compounds inhibit the formation of hemozoin, leading to a buildup of toxic heme that ultimately kills the parasite.[1][2][3][4][5][6][7]

Hemozoin_Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Complex Heme-Aminoquinoline Complex Heme->Heme_Complex Binding Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Aminoquinoline 7-Chloro-4-aminoquinoline Derivative Aminoquinoline->Heme_Complex Heme_Complex->Parasite_Death Toxicity Anticancer_Mechanism cluster_cell Cancer Cell Lysosome Lysosome Autophagy Autophagy Lysosome->Autophagy Inhibition Apoptosis Apoptosis Lysosome->Apoptosis Induction Autophagy->Apoptosis Induction Aminoquinoline 7-Chloro-4-aminoquinoline Derivative Aminoquinoline->Lysosome Accumulation Experimental_Workflow Start Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Start->Purification Screening Biological Screening Purification->Screening Antimalarial Antimalarial Assays (e.g., SYBR Green I) Screening->Antimalarial Anticancer Cytotoxicity Assays (e.g., MTT, SRB) Screening->Anticancer Data_Analysis Data Analysis (IC50/GI50 Determination) Antimalarial->Data_Analysis Anticancer->Data_Analysis SAR Structure-Activity Relationship Studies Data_Analysis->SAR End Lead Compound Identification SAR->End

References

A Technical Guide to the Spectroscopic Data Interpretation of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, found in numerous therapeutic agents. A thorough structural elucidation using modern spectroscopic techniques is fundamental for confirming the identity, purity, and structure of such compounds during synthesis and development. This guide provides a detailed framework for interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₉ClN₂ Molecular Weight: 192.65 g/mol

The structure consists of a quinoline core with four substituents: a chloro group at position 2, a methyl group at position 4, an amino group at position 7, and protons at positions 3, 5, 6, and 8.

Spectroscopic Data Summary

The following tables summarize the hypothetical quantitative data for this compound.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.85d8.81HH-5
7.10s-1HH-3
6.80dd8.8, 2.41HH-6
6.65d2.41HH-8
5.90s (broad)-2H-NH₂
2.55s-3H-CH₃
¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
151.5C-2
150.0C-7
149.0C-8a
146.0C-4
136.0C-5
125.0C-4a
121.0C-3
115.0C-6
100.0C-8
18.5-CH₃
Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3350Strong, SharpN-H Stretch (asymmetric & symmetric)
3080MediumAromatic C-H Stretch
2920WeakAliphatic C-H Stretch (-CH₃)
1620StrongC=N Stretch (quinoline ring)
1580, 1500StrongC=C Stretch (aromatic ring)
1310StrongC-N Stretch (aromatic amine)
1050MediumC-Cl Stretch
850StrongC-H Bend (out-of-plane)
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
19433[M+2]⁺ (³⁷Cl isotope)
192100[M]⁺ (³⁵Cl isotope)
17785[M - CH₃]⁺
15740[M - Cl]⁺
13055[M - Cl - HCN]⁺

Experimental Workflow and Data Interpretation

The logical flow for spectroscopic analysis involves sequential data acquisition and integrated interpretation to confirm the molecular structure.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Primary Interpretation cluster_3 Structural Elucidation Sample This compound (Synthesized Product) MS Mass Spectrometry (EI) Sample->MS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Interp Determine Molecular Weight (192.65) & Chlorine Presence (M, M+2) MS->MS_Interp IR_Interp Identify Functional Groups (-NH₂, C-Cl, -CH₃, Aromatic) IR->IR_Interp NMR_Interp Determine Proton & Carbon Environment & Connectivity NMR->NMR_Interp Structure Propose Structure MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure Confirm Confirm Final Structure Structure->Confirm

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

Detailed Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 5-10 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).[1]

  • 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).[1]

  • High-quality 5 mm NMR tube.[1]

  • Glass vial, Pasteur pipette, and glass wool.[1]

Procedure:

  • Sample Preparation: Accurately weigh the sample into a clean, dry glass vial.[1]

  • Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution.[1]

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely and label it.

  • Data Acquisition (Bruker 400 MHz or equivalent):

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]

    • For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. Typical parameters include a 30° pulse, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and accumulating 128 or more scans depending on concentration.[1]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • ~2 mg of this compound.

  • ~100 mg of dry potassium bromide (KBr), IR grade.

  • Agate mortar and pestle.

  • Pellet-pressing die.

  • FTIR spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet): Gently grind the ~100 mg of KBr in the agate mortar to a fine powder.

  • Add ~2 mg of the sample and grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

  • Transfer the powder to the pellet-pressing die and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • <1 mg of this compound.

  • Volatile organic solvent (e.g., methanol or acetonitrile).

  • Sample vial.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent.[2]

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source (often via a direct insertion probe or GC inlet).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

    • This causes ionization and fragmentation of the molecule.

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

Solubility and Stability of 2-Chloro-4-methyl-7-aminoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural component in a variety of bioactive molecules. A thorough understanding of the physicochemical properties of novel compounds, such as this compound, is fundamental for their advancement as potential therapeutic agents. This technical guide provides a comprehensive overview of the essential experimental protocols to determine the solubility and stability of this compound, crucial parameters for its development.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized methodologies and best practices for obtaining this critical information. The protocols and data presentation formats provided herein are based on established methods for similar small molecule heterocyclic compounds.

Physicochemical Properties

A foundational step in the characterization of any new chemical entity is the determination of its basic physicochemical properties. These parameters provide insights into the molecule's behavior in various environments and are essential for the design of subsequent studies.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂[1][2]
Molecular Weight 192.64 g/mol [1][2]
CAS Number 114058-74-1[1]
LogP Data not available
pKa Data not available

Note: LogP (a measure of lipophilicity) and pKa (acid dissociation constant) are critical parameters that significantly influence the solubility and absorption of a compound. It is highly recommended that these values be determined experimentally.

Solubility Profile

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's formulation feasibility and oral bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each test solvent to the respective vials. The amount of compound added should be sufficient to ensure that a solid phase remains after reaching equilibrium.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The duration may need to be optimized based on preliminary experiments.

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.

Data Presentation: Exemplary Solubility Data

The following table illustrates how the solubility data for this compound could be presented.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25ValueValue
PBS (pH 5.0)25ValueValue
PBS (pH 7.4)25ValueValue
PBS (pH 9.0)25ValueValue
Ethanol25ValueValue
Methanol25ValueValue
Acetonitrile25ValueValue
DMSO25ValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizing the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials and incubate with shaking (e.g., 24-72h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute supernatant D->E F Analyze by validated HPLC method E->F G Quantify against a standard curve F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation pathways. Forced degradation studies are employed to accelerate the degradation of a compound under various stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to stress to induce degradation.[4][5]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a set period. Chloroquine has been shown to be susceptible to alkaline hydrolysis.[4]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature in the dark for a set period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a set period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Neutralization and Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to the initial concentration with the mobile phase.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[6][7]

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

General Procedure:

  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phases (e.g., Phenyl-Hexyl, Cyano) of different particle sizes and dimensions.

    • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

  • Method Optimization:

    • Optimize the gradient, flow rate, column temperature, and injection volume to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Detection:

    • Use a PDA detector to monitor the elution profile at multiple wavelengths to ensure peak purity. The detection wavelength should be chosen at the λmax of this compound.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Exemplary Forced Degradation Study Results
Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hours60ValueValue
0.1 M NaOH24 hours25ValueValue
3% H₂O₂24 hours25ValueValue
Thermal (Solid)48 hours80ValueValue
Thermal (Solution)48 hours80ValueValue
Photolytic (Solid)ICH Q1B25ValueValue
Photolytic (Solution)ICH Q1B25ValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizing the Stability Study Workflow

G cluster_stress Forced Degradation cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_characterization Characterization A Prepare stock solution of the compound B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Withdraw samples at time points B->C D Neutralize and dilute samples C->D E Analyze by stability-indicating HPLC D->E F Quantify parent compound and degradants E->F G Identify degradation products (e.g., LC-MS) F->G

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Signaling Pathway Involvement

Aminoquinoline-based compounds have been reported to modulate various cellular signaling pathways, which is often linked to their therapeutic effects. Understanding these interactions is crucial for elucidating the mechanism of action and potential applications of this compound.

Aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway and trigger ATM-ATR/p53/p21 signaling, which are critical pathways in cell cycle regulation and apoptosis.[8]

Visualizing a Potential Signaling Pathway

G cluster_pathway Simplified PI3K/Akt/mTOR and p53 Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Compound This compound (Hypothetical Target) Compound->PI3K Compound->p53

Caption: Potential Modulation of PI3K/Akt/mTOR and p53 Pathways.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of early-stage drug development. This guide provides a comprehensive framework of established methodologies for characterizing this compound. By following these detailed experimental protocols, researchers can generate the crucial data needed to assess the compound's potential for further development. The successful acquisition of this information will enable informed decisions regarding formulation strategies, storage conditions, and the design of subsequent preclinical and clinical studies.

References

The Therapeutic Potential of the 7-Chloro-4-Aminoquinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloro-4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. While the emergence of drug resistance has limited the use of older drugs in this class, the inherent biological activity of this chemical motif continues to inspire the development of new therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 7-chloro-4-aminoquinoline derivatives, with a primary focus on their established antimalarial and emerging anticancer properties. We will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating the efficacy of these compounds. Although the specific compound 2-Chloro-4-methyl-7-aminoquinoline is not extensively studied, this guide will serve as a comprehensive resource for understanding the broader class of molecules to which it belongs.

Synthetic Strategies

The synthesis of 7-chloro-4-aminoquinoline derivatives predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of 4,7-dichloroquinoline with a desired amine.

General Synthetic Protocol

A typical synthesis involves heating a mixture of 4,7-dichloroquinoline with an excess of the appropriate amine. The reaction can be carried out under neat conditions or in a suitable solvent such as ethanol or dimethylformamide (DMF). A base, like potassium carbonate (K₂CO₃), is often added to neutralize the hydrogen chloride generated during the reaction. The reaction temperature and duration are optimized based on the reactivity of the amine. For instance, a mixture of a 7-substituted-4-chloro-quinoline and a dialkyl-diamine is heated to 120–130 °C for 6–8 hours with continuous stirring[1]. Following the reaction, a standard work-up procedure is employed, which typically involves cooling the mixture, taking it up in a solvent like dichloromethane, washing with an aqueous basic solution (e.g., 5% NaHCO₃), followed by water and brine. The organic layer is then dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or chromatography[1].

dot

Caption: General workflow for the synthesis of 7-chloro-4-aminoquinoline derivatives.

Therapeutic Applications

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. These compounds are known to be effective against the erythrocytic stages of Plasmodium falciparum.

Mechanism of Action: The primary antimalarial mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. 7-Chloro-4-aminoquinoline derivatives are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

dot

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Oxidative_Stress Oxidative Stress & Parasite Death Heme->Oxidative_Stress Accumulation Compound 7-Chloro-4-aminoquinoline Derivative Compound->Heme Inhibition of Polymerization

Caption: Antimalarial mechanism of 7-chloro-4-aminoquinoline derivatives.

Quantitative Data:

CompoundStrainIC50 (nM)[2]
Chloroquine 3D7 (Sens.)-
W2 (Res.)382
Compound 4 3D7 (Sens.)-
W2 (Res.)17.3
Compound 18 3D7 (Sens.)-
W2 (Res.)5.6
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea Resistant1200[3]
Anticancer Activity

Recent research has highlighted the potential of 7-chloro-4-aminoquinoline derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: The anticancer mechanism is multifactorial and appears to involve the induction of apoptosis through both the intrinsic and extrinsic pathways. Some derivatives have been shown to activate caspase-8 and caspase-9, leading to the executioner caspase-3 activation and subsequent cell death[4]. Furthermore, inhibition of the PI3K/Akt/mTOR signaling pathway has been implicated in the anticancer effects of some quinoline derivatives, leading to cell cycle arrest and apoptosis[5][6].

dot

Anticancer_Mechanism Compound 7-Chloro-4-aminoquinoline Derivative PI3K PI3K Compound->PI3K Caspase8 Caspase-8 Compound->Caspase8 Caspase9 Caspase-9 Compound->Caspase9 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathways affected by 7-chloro-4-aminoquinoline derivatives.

Quantitative Data:

CompoundCell LineGI50 (µM)[1][7]
Chloroquine MDA-MB-46824.36
MCF-720.72
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-4688.73
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-78.22
Compound 2 MDA-MB-46813.29
Compound 3 MDA-MB-23115.87
Compound 4 MCF-71.98
Compound 5 MDA-MB-4681.41
Compound 6 MDA-MB-2314.50

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine[8].

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO)[8].

  • Assay Setup: In a 96-well plate, add parasitized red blood cells (e.g., 2% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the respective wells, including negative (no drug) and positive (e.g., chloroquine) controls[8].

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂)[8].

  • Lysis and Staining: After incubation, lyse the red blood cells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and stain the parasite DNA with SYBR Green I dye[8][9].

  • Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm)[10].

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration[8].

In Vitro Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).

  • Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) with the test compound at various concentrations[8].

  • Initiation of Polymerization: Initiate hemozoin formation by adding a buffer solution that mimics the acidic environment of the parasite's food vacuole (e.g., glacial acetic acid to achieve a pH of 2.6-5.5)[8][11].

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient time to allow for hemozoin formation (e.g., 24 hours)[8][11].

  • Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin. Dissolve the hemozoin pellet in a basic solution (e.g., NaOH) and measure the absorbance to quantify the amount of hemozoin formed[8].

  • Data Analysis: Calculate the percentage of inhibition of hemozoin formation for each compound concentration and determine the IC50 value[8].

In Vitro Cytotoxicity Assay (MTT or SRB)

This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).

  • Cell Culture: Grow human cancer cell lines in a suitable medium (e.g., RPMI 1640) containing fetal bovine serum and antibiotics[1].

  • Cell Seeding: Inoculate cells into 96-well microtiter plates at a specific density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours[1].

  • Drug Addition: Add serial dilutions of the experimental drugs to the wells and incubate for a specified period (e.g., 48 or 72 hours)[1].

  • Cell Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.

    • SRB Assay: Fix the cells with trichloroacetic acid, and then stain with sulforhodamine B (SRB) dye, which binds to cellular proteins. Wash and solubilize the bound dye, and then measure the absorbance.

  • Data Analysis: Determine the 50% growth inhibition (GI50) by plotting the percentage of cell growth against the drug concentration[1].

Conclusion

The 7-chloro-4-aminoquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. Its well-established antimalarial activity, coupled with promising anticancer potential, ensures its continued relevance in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization of this core structure provide ample opportunities for the generation of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The experimental protocols and mechanisms of action detailed in this guide offer a solid foundation for researchers and drug development professionals to explore and unlock the full therapeutic potential of this remarkable chemical class.

References

2-Chloro-4-methyl-7-aminoquinoline: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among the vast landscape of quinoline derivatives, 2-chloro-4-methyl-7-aminoquinoline stands out as a promising, albeit underexplored, scaffold for the development of novel drugs. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and key structure-activity relationships of this versatile core, aiming to equip researchers with the foundational knowledge to harness its potential in drug discovery.

Synthesis of the this compound Core

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic pathway can be proposed based on established quinoline chemistry. The general strategy involves the construction of the quinoline ring system, followed by sequential introduction of the desired functional groups.

A likely synthetic route commences with the Conrad-Limpach reaction between 3-nitroaniline and ethyl acetoacetate to form the key intermediate, 4-hydroxy-2-methyl-7-nitroquinoline. Subsequent chlorination of the hydroxyl group at the 4-position, followed by chlorination of the 2-position, and finally, reduction of the nitro group at the 7-position, would yield the target scaffold.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-hydroxy-2-methyl-7-nitroquinoline

  • In a round-bottom flask, equimolar amounts of 3-nitroaniline and ethyl acetoacetate are mixed.

  • The mixture is heated at 140-150 °C for 2 hours with constant stirring.

  • The resulting intermediate, ethyl 3-((3-nitrophenyl)amino)but-2-enoate, is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 250 °C.

  • The reaction mixture is maintained at this temperature for 30 minutes to facilitate cyclization.

  • Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 4-hydroxy-2-methyl-7-nitroquinoline.

Step 2: Synthesis of 2,4-dichloro-7-nitro-4-methylquinoline

  • To a stirred solution of 4-hydroxy-2-methyl-7-nitroquinoline in phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅) is added portion-wise at 0 °C.

  • The reaction mixture is then heated at reflux for 4-6 hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloro-7-nitro-4-methylquinoline.

Step 3: Synthesis of this compound

  • 2,4-dichloro-7-nitro-4-methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl), is added to the solution.

  • The reaction mixture is heated at reflux for 2-4 hours until the reduction of the nitro group is complete, which can be monitored by thin-layer chromatography (TLC).

  • The mixture is then cooled, and the solvent is evaporated.

  • The residue is dissolved in water and basified with a strong base (e.g., NaOH) to precipitate the free amine.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification by column chromatography on silica gel yields the final product, this compound.

G cluster_0 Synthetic Pathway 3-Nitroaniline 3-Nitroaniline Intermediate_A 4-Hydroxy-2-methyl-7-nitroquinoline 3-Nitroaniline->Intermediate_A Conrad-Limpach Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_A Intermediate_B 2,4-Dichloro-7-nitro-4-methylquinoline Intermediate_A->Intermediate_B POCl3, PCl5 Target This compound Intermediate_B->Target Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic workflow for this compound.

Medicinal Chemistry Applications

The this compound scaffold is a rich platform for the development of a diverse range of therapeutic agents. The presence of three distinct functional groups—the reactive 2-chloro atom, the electron-donating 7-amino group, and the 4-methyl group—allows for extensive structural modifications to fine-tune the pharmacological properties of its derivatives.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, with several compounds having entered clinical trials. The 7-chloroquinoline moiety, in particular, is a common feature in many anticancer compounds. The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of protein kinases, which are crucial for tumor growth and proliferation.

Derivatives of this compound could be designed to target various kinases implicated in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase. The 2-chloro position serves as a key handle for introducing various side chains through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity.

G cluster_0 Kinase Inhibition Pathway Scaffold This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR, Src) Scaffold->Kinase Binds to ATP-binding site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibition->Phosphorylation Inhibits

Caption: General mechanism of action for kinase inhibitor derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound IDQuinoline ScaffoldCancer Cell LineIC₅₀ (µM)Reference
CQ-1 7-Chloro-4-aminoquinolineMDA-MB-23115.5[Fictional]
QN-2 2-Anilino-4-methylquinolineA5498.2[Fictional]
HY-3 7-Amino-4-hydroxyquinolineHeLa21.7[Fictional]

Note: The data in this table is representative and derived from literature on similar quinoline scaffolds to illustrate potential activity ranges. It is not specific to derivatives of this compound.

Antimicrobial Activity

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. The famous antimalarial drug, chloroquine, is a 4-aminoquinoline derivative. The 7-chloro substituent is known to be crucial for the antimalarial activity of chloroquine and its analogs. Furthermore, various quinoline derivatives have demonstrated potent antibacterial and antifungal activities.

Derivatives of this compound could be explored for their efficacy against a range of pathogens. The 7-amino group offers a site for modification to enhance antimicrobial potency and spectrum. The mechanism of antimicrobial action for quinoline derivatives can vary, including inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and interference with essential metabolic pathways.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDQuinoline ScaffoldMicroorganismMIC (µg/mL)Reference
AB-1 2-Chloro-6-methylquinolineS. aureus16[Fictional]
AF-2 4-Amino-7-chloroquinolineC. albicans32[Fictional]
AM-3 8-HydroxyquinolineE. coli8[Fictional]

Note: The data in this table is representative and derived from literature on similar quinoline scaffolds to illustrate potential activity ranges. It is not specific to derivatives of this compound.

Other Therapeutic Areas

The versatility of the quinoline scaffold extends to other therapeutic areas, including neurodegenerative diseases, inflammation, and viral infections. The ability to readily modify the this compound core makes it an attractive starting point for exploring these diverse biological activities.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for chemical modification to generate libraries of derivatives for biological screening.

G cluster_0 Derivatization Workflow Start This compound R1_Mod Modification at C2 (Nucleophilic Substitution) Start->R1_Mod R2_Mod Modification at C7 (Acylation, Alkylation) Start->R2_Mod Library Diverse Chemical Library R1_Mod->Library R2_Mod->Library Screening Biological Screening Library->Screening

Caption: General workflow for derivatization and screening.

Modifications at the 2-Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide variety of functional groups, including:

  • Amines: Reaction with primary or secondary amines can introduce diverse side chains, which can modulate solubility, basicity, and target interactions.

  • Alkoxides and Thiolates: Introduction of ether and thioether linkages can alter the lipophilicity and electronic properties of the molecule.

  • Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to form carbon-carbon bonds, introducing aryl, alkynyl, or alkenyl substituents.

SAR Insights from Related Scaffolds:

  • The nature and length of the side chain at the 2-position can significantly impact biological activity.

  • The presence of basic nitrogen atoms in the side chain is often beneficial for anticancer and antimalarial activity.

Modifications at the 7-Position

The 7-amino group can be readily acylated, alkylated, or used as a handle for the attachment of other moieties through amide or sulfonamide linkages.

SAR Insights from Related Scaffolds:

  • Acylation of the 7-amino group can modulate the electronic properties of the quinoline ring and influence hydrogen bonding interactions with biological targets.

  • Introduction of bulky substituents at this position may impact the overall conformation and binding affinity of the molecule.

Role of the 4-Methyl Group

The methyl group at the 4-position can influence the steric and electronic environment of the quinoline ring. It may also play a role in hydrophobic interactions within the binding pocket of a target protein.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its amenability to a wide range of chemical modifications at multiple positions provides a powerful platform for generating diverse chemical libraries and exploring structure-activity relationships. While this specific scaffold remains relatively underexplored, the wealth of knowledge from related quinoline chemistry and medicinal chemistry strongly suggests its significant potential in the development of new drugs for cancer, infectious diseases, and other therapeutic areas. This guide serves as a foundational resource to stimulate further research and unlock the full therapeutic potential of this promising molecular framework.

understanding the structure-activity relationship (SAR) of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly in the development of antimalarial agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-4-methyl-7-aminoquinoline, a derivative of the well-known 4-aminoquinoline class. By examining the influence of substitutions at the 2, 4, and 7-positions, we elucidate the key structural features governing its biological activity. This document details plausible synthetic routes, comprehensive experimental protocols for activity assessment, and visual representations of mechanistic pathways and logical relationships to facilitate further research and drug development endeavors.

Introduction

The 4-aminoquinoline core is a privileged structure in drug discovery, most notably exemplified by the antimalarial drug chloroquine.[1] The efficacy of these compounds is intrinsically linked to their ability to interfere with the detoxification of heme in the malaria parasite's food vacuole.[1] The structure-activity relationship (SAR) of 4-aminoquinolines is well-documented, with the 7-chloro substituent and the basic amino side chain at the 4-position being critical for antimalarial activity.[1][2] This guide focuses on the specific derivative, this compound, to understand how modifications to the core quinoline ring impact its biological profile. While direct and extensive SAR studies on this exact molecule are not prevalent in publicly available literature, we can infer its SAR by analyzing related compounds and the known effects of individual substituents.

Inferred Structure-Activity Relationship (SAR)

The biological activity of this compound is a composite of the electronic and steric effects of its substituents at positions 2, 4, and 7.

  • 7-Amino Group: The amino group at the 7-position is a key determinant of activity. In the context of antimalarial 4-aminoquinolines, a halogen at the 7-position is generally considered crucial for activity.[2] Replacing the typical 7-chloro group with a 7-amino group is expected to significantly alter the electronic properties of the quinoline ring, potentially influencing its pKa and ability to accumulate in the acidic food vacuole of the parasite. The 7-amino group may also participate in hydrogen bonding interactions with biological targets. Some 7-aminoquinoline derivatives have shown activity against herpesviruses, suggesting a potential for a broader biological activity spectrum.[3]

  • 2-Chloro Group: The presence of a chlorine atom at the 2-position is anticipated to have a significant impact on the molecule's reactivity and biological activity. The chlorine atom is an electron-withdrawing group, which can influence the overall electron distribution of the quinoline ring system. In some quinoline derivatives, a 2-chloro substituent has been shown to be a reactive site for nucleophilic substitution, allowing for further chemical modification.[4] This position could also be involved in covalent interactions with target enzymes, as has been proposed for some 2-chloroquinoline inhibitors of SARS-CoV-2 proteases.[4]

  • 4-Methyl Group: A methyl group at the 4-position introduces steric bulk and is an electron-donating group. This can influence the planarity of the quinoline ring and its ability to intercalate with DNA or stack with heme. The methyl group may also impact the metabolic stability of the compound. In some series of quinoline derivatives, methylation at certain positions has been shown to enhance anticancer activity.[5]

Key SAR Inferences:

  • Antimalarial Activity: The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation.[6] The 7-amino group in the target molecule, replacing the more common 7-chloro group, may modulate this activity. The overall lipophilicity and basicity, influenced by all three substituents, will be critical for drug accumulation in the parasite's food vacuole.

  • Broader Biological Potential: The presence of the 7-amino and 2-chloro groups suggests that the molecule may exhibit other biological activities beyond antimalarial effects, including antiviral, antibacterial, and anticancer properties.[3][7][8]

Data Presentation

Table 1: Illustrative Antimalarial Activity and Cytotoxicity of Hypothetical 7-Substituted-2-chloro-4-methylquinoline Analogs

Compound IDR (Substitution at 7-position)IC50 (nM) vs. P. falciparum (Chloroquine-Sensitive)IC50 (nM) vs. P. falciparum (Chloroquine-Resistant)CC50 (µM) vs. HEK293T cellsSelectivity Index (SI)
Target -NH250150> 20> 133
Analog 1 -NH-CH345130> 20> 154
Analog 2 -N(CH3)2601801583
Analog 3 -NH-C(O)CH3200500> 50> 100
Analog 4 -Cl103010333

Note: Data are hypothetical for illustrative purposes. SI = CC50 / IC50 (Chloroquine-Resistant).

Experimental Protocols

Plausible Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a substituted aniline, proceeding through a nitro-intermediate, which is subsequently reduced.

Step 1: Synthesis of 2-Chloro-4-methyl-7-nitroquinoline

A suitable starting material, such as 3-nitroaniline, would undergo a Combes quinoline synthesis or a similar cyclization reaction with an appropriate diketone, followed by chlorination.

Step 2: Reduction of 2-Chloro-4-methyl-7-nitroquinoline to this compound

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis.

  • Materials:

    • 2-Chloro-4-methyl-7-nitroquinoline

    • Tin(II) chloride dihydrate (SnCl2·2H2O)[9]

    • Ethanol or Ethyl acetate[9]

    • Saturated sodium bicarbonate solution[9]

    • Distilled water

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 2-Chloro-4-methyl-7-nitroquinoline (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.[9]

    • Add Tin(II) chloride dihydrate (3-5 equivalents) to the suspension.[9]

    • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.[9]

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[9]

    • Concentrate the organic solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or recrystallization.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[10]

  • Materials:

    • Synchronized ring-stage P. falciparum culture

    • Complete culture medium

    • SYBR Green I nucleic acid stain (10,000x concentrate)[10]

    • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[11]

    • 96-well microplates

    • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)[10]

  • Procedure:

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

    • Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia, 2% hematocrit) to each well.[11]

    • Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).[10]

    • After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well.[10]

    • Incubate the plate in the dark at room temperature for 1-2 hours.[10]

    • Measure the fluorescence intensity using a microplate reader.[10]

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[10]

Hemozoin Inhibition Assay (Detergent-mediated)

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).[12]

  • Materials:

    • Hematin

    • Sodium dodecyl sulfate (SDS)

    • Pyridine

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of the test compounds in a suitable solvent.

    • In a 96-well plate, add the test compound, a solution of hematin, and a detergent such as SDS to initiate β-hematin formation.

    • Incubate the plate under conditions that promote β-hematin formation (e.g., acidic pH, elevated temperature).

    • After incubation, quantify the amount of unreacted heme by adding pyridine, which forms a detectable complex with monomeric heme.

    • Measure the absorbance at a specific wavelength to determine the concentration of the heme-pyridine complex.

    • Calculate the percentage of inhibition of β-hematin formation and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product 3-Nitroaniline 3-Nitroaniline Cyclization_Chlorination Combes Synthesis & Chlorination 3-Nitroaniline->Cyclization_Chlorination 1. Diketone Nitro_Intermediate 2-Chloro-4-methyl- 7-nitroquinoline Cyclization_Chlorination->Nitro_Intermediate Reduction Reduction (e.g., SnCl2) Nitro_Intermediate->Reduction Final_Product 2-Chloro-4-methyl- 7-aminoquinoline Reduction->Final_Product

Caption: Plausible synthetic workflow for this compound.

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Detoxification Heme Polymerization Heme->Detoxification Hemozoin Non-toxic Hemozoin (β-hematin) Detoxification->Hemozoin Drug 2-Chloro-4-methyl- 7-aminoquinoline Inhibition X Drug->Inhibition Inhibition->Detoxification Inhibits

Caption: Mechanism of action: Inhibition of hemozoin formation.

SAR_Logic cluster_substituents Substituent Effects Core This compound Pos7 7-Amino: - Modulates pKa - H-bonding Core->Pos7 Pos2 2-Chloro: - Electron-withdrawing - Potential reactive site Core->Pos2 Pos4 4-Methyl: - Steric hindrance - Electron-donating Core->Pos4 Activity Biological Activity (Antimalarial, etc.) Pos7->Activity Pos2->Activity Pos4->Activity

Caption: Inferred Structure-Activity Relationship (SAR) logic.

Conclusion

References

Methodological & Application

Synthesis of 2-Chloro-4-methyl-7-aminoquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-4-methyl-7-aminoquinoline, a substituted quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This protocol outlines a proposed two-step synthetic route, commencing with the synthesis of the intermediate 7-amino-4-methylquinolin-2(1H)-one, followed by a chlorination step to yield the final product. The methodologies presented are based on established chemical transformations for similar quinoline systems.

Data Summary

The following table summarizes the key chemical entities and their relevant quantitative data for the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
3-AminophenolC₆H₇NO109.13591-27-5Solid
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9Liquid
7-Amino-4-methylquinolin-2(1H)-oneC₁₀H₁₀N₂O174.2068607-93-2Solid
Phosphorus oxychloridePOCl₃153.3310025-87-3Liquid
This compound C₁₀H₉ClN₂ 192.64 114058-74-1 Solid

Experimental Protocols

This synthesis is proposed as a two-step process. The first step involves the synthesis of the quinolinone intermediate, and the second step is the chlorination to obtain the final product.

Step 1: Synthesis of 7-Amino-4-methylquinolin-2(1H)-one

This procedure is based on the Pechmann condensation followed by cyclization to form the quinolinone ring system.

Materials:

  • 3-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 equivalents) dropwise while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at 100-110 °C for 4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.

  • The crude product is then recrystallized from ethanol to yield pure 7-amino-4-methylquinolin-2(1H)-one.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group at the 2-position of the quinolinone ring using phosphorus oxychloride.

Materials:

  • 7-Amino-4-methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, to a round-bottom flask containing 7-amino-4-methylquinolin-2(1H)-one (1 equivalent), add phosphorus oxychloride (5-10 equivalents) in excess.

  • Heat the reaction mixture to reflux at approximately 110 °C for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step should be performed with extreme caution in a well-ventilated fume hood.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is around 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis Workflow

SynthesisWorkflow cluster_step1_reactants Step 1 Reactants cluster_step2_reactants Step 2 Reactant A 3-Aminophenol P1 Pechmann Condensation & Cyclization A->P1 B Ethyl acetoacetate B->P1 I1 7-Amino-4-methylquinolin-2(1H)-one P1->I1 P2 Chlorination I1->P2 C Phosphorus oxychloride C->P2 FP This compound P2->FP

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Application Notes and Protocols for 2-Chloro-4-methyl-7-aminoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Chloro-4-methyl-7-aminoquinoline as a versatile intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a trifunctional heterocyclic building block offering multiple reaction sites for diversification. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous antimalarial, anticancer, and anti-inflammatory agents. The unique substitution pattern of this intermediate, featuring a nucleophilic amino group at C7, a reactive chloro group at C2, and a methyl group at C4, allows for a range of selective chemical transformations. This enables the synthesis of diverse compound libraries for drug discovery and development.

The primary reactive centers of this compound are the 2-chloro and 7-amino positions. The chloro group at the C2 position is susceptible to displacement through palladium-catalyzed cross-coupling reactions, and to a lesser extent, nucleophilic aromatic substitution (SNAr). The amino group at the C7 position can readily undergo acylation, alkylation, and other derivatizations.

Potential Applications

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds. Key potential applications include:

  • Synthesis of Kinase Inhibitors: The 2-aminoquinoline scaffold is a common feature in many kinase inhibitors. By reacting the 2-chloro position with various nucleophiles, novel derivatives can be synthesized and screened for inhibitory activity against kinases implicated in cancer and inflammatory diseases.

  • Development of Novel Antimalarial Agents: The 4-aminoquinoline core is central to the activity

Application Notes and Protocols for the Characterization of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Chloro-4-methyl-7-aminoquinoline, a key intermediate in the synthesis of various biologically active compounds. The following protocols and data are intended to guide researchers in establishing robust analytical procedures for identity confirmation, purity assessment, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. A well-developed HPLC method can provide crucial information for quality control and stability studies.

Application Note:

A reverse-phase HPLC method is generally suitable for the analysis of this compound. Due to the basic nature of the amino group, a mobile phase with a slightly acidic pH is recommended to ensure good peak shape and retention. A C18 column is a common choice for the stationary phase. Detection is typically performed using a UV detector, as the quinoline ring system exhibits strong UV absorbance. For impurity profiling, a gradient elution is often necessary to separate compounds with a wide range of polarities. When coupled with a mass spectrometer (LC-MS), this method can also be used for the identification of unknown impurities.

Experimental Protocol:

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Optional: Mass Spectrometer for LC-MS analysis.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve 1 mg of this compound in 10 mL of Mobile Phase A to a concentration of 100 µg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase A weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Application Note:

Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically producing a protonated molecule [M+H]⁺ in the positive ion mode. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the connectivity of the molecule.

Experimental Protocol:

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

MS Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Mass Range m/z 50 - 500
Data Acquisition Full scan mode for molecular weight confirmation. Product ion scan (MS/MS) of the [M+H]⁺ ion for structural elucidation.
Sample Preparation Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile, and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

Expected Data:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compoundC₁₀H₉ClN₂192.0454193.0527

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Application Note:

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns, and integration values are key to assigning the protons to their respective positions on the quinoline ring and the methyl and amino groups. The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. 2D NMR techniques such as COSY and HSQC can be employed to further confirm the proton-proton and proton-carbon correlations.

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

NMR Conditions:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Concentration 5-10 mg/mL20-30 mg/mL
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024
Relaxation Delay 1 s2 s

Logical Relationship of Spectroscopic Data:

Spectro_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained substance This compound hplc HPLC substance->hplc ms Mass Spectrometry substance->ms nmr NMR Spectroscopy substance->nmr ftir FTIR Spectroscopy substance->ftir purity Purity & Impurities hplc->purity mol_weight Molecular Weight ms->mol_weight structure Structural Confirmation nmr->structure func_groups Functional Groups ftir->func_groups mol_weight->structure func_groups->structure

Caption: Interrelation of analytical techniques for comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and the C-Cl stretching.

Experimental Protocol:

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

FTIR Conditions:

ParameterRecommended Conditions
Sampling Mode ATR
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32
Sample Preparation Place a small amount of the solid sample directly on the ATR crystal.

Expected Characteristic Peaks:

Wavenumber Range (cm⁻¹)Assignment
3400 - 3200N-H stretching (amino group)
3100 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching (methyl group)
1620 - 1580C=C and C=N stretching (quinoline ring)
1380 - 1360C-H bending (methyl group)
850 - 750C-Cl stretching

Application Notes and Protocols for the Purification of 2-Chloro-4-methyl-7-aminoquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and research chemicals. The purity of this intermediate is crucial for the successful synthesis of the final products and for ensuring the reliability of biological data. This document provides detailed application notes and protocols for the purification of this compound from typical reaction mixtures. The primary purification techniques covered are acid-base extraction, column chromatography, and recrystallization.

Purification Strategy Overview

A typical purification strategy for a crude reaction mixture containing this compound involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The basic amino group on the quinoline ring allows for an effective initial cleanup using acid-base extraction. This is often followed by column chromatography for the separation of closely related impurities. Finally, recrystallization can be employed to achieve high purity for the final product. The choice and sequence of these techniques will depend on the specific impurity profile of the crude mixture.

G cluster_workflow Overall Purification Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing PureProduct Pure this compound Recrystallization->PureProduct G cluster_extraction Acid-Base Extraction Workflow Start Crude Mixture in DCM AddHCl Add 1 M HCl Start->AddHCl SeparateAq Separate Aqueous Layer (Product) AddHCl->SeparateAq Basify Basify with 1 M NaOH SeparateAq->Basify AddDCM Add DCM Basify->AddDCM SeparateOrg Separate Organic Layer (Product) AddDCM->SeparateOrg WashDry Wash with Brine & Dry (Na₂SO₄) SeparateOrg->WashDry Evaporate Evaporate Solvent WashDry->Evaporate Purified Partially Purified Product Evaporate->Purified G cluster_chromatography Column Chromatography Workflow Start Partially Purified Product Load Load Sample onto Silica Column Start->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Purified Purified Product Evaporate->Purified G cluster_recrystallization Recrystallization Workflow Start Purified Product Dissolve Dissolve in Hot Ethanol Start->Dissolve Cool Cool to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Crystals High-Purity Crystals Dry->Crystals

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-4-methyl-7-aminoquinoline. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established principles of SNAr reactions on quinoline scaffolds and provide a foundation for the successful synthesis of 2-substituted-4-methyl-7-aminoquinoline derivatives.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. In the case of this compound, the quinoline ring system is activated towards nucleophilic attack at the 2-position by the electron-withdrawing effect of the ring nitrogen. However, the presence of the electron-donating 7-amino group can modulate this reactivity.

The general mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the 2-substituted product.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and often milder alternative for the formation of carbon-nitrogen bonds with a broad substrate scope.

Experimental Protocols

Two primary methodologies are presented for the substitution of the 2-chloro group of this compound with amine nucleophiles: a classical thermal SNAr approach and a modern palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Classical Thermal Nucleophilic Aromatic Substitution

This protocol describes a direct displacement of the 2-chloro substituent with an amine under thermal conditions, often without the need for a solvent (neat). This method is straightforward but may require elevated temperatures and longer reaction times.

Materials:

  • This compound

  • Primary or secondary amine (e.g., butylamine, morpholine, aniline)

  • Round-bottom flask

  • Reflux condenser or sealed tube

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired amine nucleophile (2.0-5.0 eq).

  • The reaction can be run neat or in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture with vigorous stirring. Temperatures typically range from 120°C to 160°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, it may be removed under reduced pressure before dissolving the residue in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and often proceeds under milder conditions with a broader range of amines compared to classical SNAr.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other reaction vessel for inert atmosphere techniques

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for work-up and purification as in Protocol 1

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2-10 mol% XPhos), and the base (e.g., 1.2-2.0 eq NaOtBu).

  • Add this compound (1.0 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine nucleophile (1.1-1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by appropriate analytical methods.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for nucleophilic aromatic substitution on chloroquinoline scaffolds. Note that specific yields for this compound may vary depending on the nucleophile and reaction conditions.

Table 1: Typical Conditions for Thermal SNAr with Amines

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AlkylamineNeat or DMF120-1506-2460-90
Secondary AlkylamineNeat or DMF130-1608-3650-85
AnilineNeat or DMF140-18012-4840-75

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Amine NucleophilePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary AlkylaminePd₂(dba)₃XPhosNaOtBuToluene10012-2475-95
Secondary AlkylaminePd(OAc)₂BINAPCs₂CO₃Dioxane11012-2470-90
AnilinePd₂(dba)₃XPhosNaOtBuToluene10012-2465-85

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Combine Reactants: This compound Amine Nucleophile (Catalyst, Ligand, Base for B-H) react Heating under Inert Atmosphere (Thermal or Pd-catalyzed) prep->react Reaction Setup workup Quench Reaction Aqueous Extraction react->workup Post-reaction purify Column Chromatography workup->purify Purification char Characterization (NMR, MS) purify->char Analysis

Caption: General experimental workflow for the nucleophilic aromatic substitution of this compound.

snar_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination start This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Addition meisenheimer_2 Meisenheimer Complex product 2-Substituted-4-methyl-7-aminoquinoline + Cl⁻ meisenheimer_2->product Loss of Leaving Group

Caption: Simplified mechanism of the SNAr reaction.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the chemical modification of 2-Chloro-4-methyl-7-aminoquinoline, a key intermediate in the synthesis of novel compounds for drug discovery and materials science. The protocols focus on the derivatization of the 7-amino group, a common site for modification to explore structure-activity relationships (SAR). The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1]

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[2] The 7-aminoquinoline scaffold, in particular, is a crucial component of several clinically used drugs. Chemical modification of this scaffold allows for the fine-tuning of its physicochemical and biological properties. This document outlines protocols for the acylation and sulfonylation of the amino group at the 7-position of this compound to generate novel amide and sulfonamide derivatives. These reactions are fundamental transformations in medicinal chemistry for the generation of compound libraries for biological screening.

Derivatization Strategies

The primary focus of these protocols is the derivatization of the exocyclic amino group at the 7-position, which can act as a nucleophile. Two common and reliable methods for this are N-acylation and N-sulfonylation.

Protocol 1: N-Acylation of this compound

This protocol describes the synthesis of an amide derivative by reacting this compound with an acyl chloride in the presence of a base. This is a standard method for forming a stable amide bond.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Quantitative Data Summary (Hypothetical):

DerivativeAcyl ChlorideYield (%)Melting Point (°C)¹H NMR (δ, ppm) Highlights
1a Acetyl Chloride85185-187Singlet for methyl protons of acetyl group ~2.2 ppm
1b Benzoyl Chloride82210-212Multiplets for phenyl protons ~7.4-7.8 ppm
Protocol 2: N-Sulfonylation of this compound

This protocol details the synthesis of a sulfonamide derivative through the reaction of this compound with a sulfonyl chloride. Sulfonamides are important functional groups in many therapeutic agents.

Experimental Protocol:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base.

  • Reaction Initiation:

    • Cool the solution to 0 °C using an ice bath.

    • Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq) portion-wise to the stirred solution.

  • Reaction Progression:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid precipitate and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.

Quantitative Data Summary (Hypothetical):

DerivativeSulfonyl ChlorideYield (%)Melting Point (°C)¹H NMR (δ, ppm) Highlights
2a p-Toluenesulfonyl Chloride88225-227Singlet for methyl protons of tosyl group ~2.4 ppm
2b Methanesulfonyl Chloride80198-200Singlet for methyl protons of mesyl group ~3.0 ppm

Visualizing the Experimental Workflow and Potential Applications

Workflow for N-Acylation:

G N-Acylation Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and base in aprotic solvent B Cool to 0 °C A->B Inert Atmosphere C Add Acyl Chloride B->C D Stir at Room Temperature (2-4h) C->D E Quench with Water D->E TLC Monitoring F Extract with Dichloromethane E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H I Pure N-Acylated Derivative H->I

Caption: A step-by-step workflow for the N-acylation of this compound.

Potential Biological Significance of Quinoline Derivatives:

The derivatization of the quinoline scaffold is a key strategy in drug discovery to modulate biological activity. The 7-chloro-4-aminoquinoline core is particularly important for antimalarial activity, where it is thought to interfere with heme detoxification in the parasite.[3] Modifications at various positions can lead to compounds with a broad spectrum of activities.

G Quinoline Derivatives in Drug Discovery cluster_targets Potential Biological Activities A Quinoline Scaffold B Chemical Derivatization (Acylation, Sulfonylation, etc.) A->B C Antimalarial B->C D Anticancer B->D E Antileishmanial B->E F Anti-inflammatory B->F G Lead Optimization C->G D->G E->G F->G H New Therapeutic Agents G->H

Caption: The central role of quinoline derivatization in discovering new therapeutic agents.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methyl-7-aminoquinoline is a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. Its structural similarity to other biologically active quinolines makes it a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the laboratory-scale synthesis and purification of this compound, designed to be reproducible and efficient. The synthetic strategy involves a three-step process commencing with the construction of the quinolone core via a Combes-type reaction, followed by chlorination at the 2-position, and concluding with the reduction of a nitro group to the target primary amine.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

  • Step 1: Synthesis of 4-methyl-7-nitro-2(1H)-quinolone from 3-nitroaniline and ethyl acetoacetate.

  • Step 2: Chlorination of 4-methyl-7-nitro-2(1H)-quinolone to yield 2-chloro-4-methyl-7-nitroquinoline.

  • Step 3: Reduction of the nitro group to afford the final product, this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Quinolone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nitro Reduction 3-Nitroaniline 3-Nitroaniline S1_Reaction Combes Reaction (Acid Catalyst, Heat) 3-Nitroaniline->S1_Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->S1_Reaction S1_Product 4-Methyl-7-nitro-2(1H)-quinolone S1_Reaction->S1_Product S2_Reaction Chlorination (POCl3, Heat) S1_Product->S2_Reaction S2_Product 2-Chloro-4-methyl-7-nitroquinoline S2_Reaction->S2_Product S3_Reaction Reduction (SnCl2·2H2O, EtOH) S2_Product->S3_Reaction S3_Product This compound S3_Reaction->S3_Product

Experimental Protocols

This step utilizes a Combes-type reaction to construct the quinolone ring system from 3-nitroaniline and ethyl acetoacetate.

Materials:

  • 3-Nitroaniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroaniline (1 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (1.1 equivalents).

  • Slowly and carefully, add concentrated sulfuric acid (2 equivalents) to the reaction mixture while cooling in an ice bath.

  • After the addition of acid, heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and dried under vacuum to yield crude 4-methyl-7-nitro-2(1H)-quinolone.

  • The crude product can be purified by recrystallization from ethanol.

The hydroxyl group of the 2-quinolone is converted to a chloro group using phosphorus oxychloride.

Materials:

  • 4-Methyl-7-nitro-2(1H)-quinolone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, add 4-methyl-7-nitro-2(1H)-quinolone (1 equivalent) to a round-bottom flask.

  • Carefully add phosphorus oxychloride (5 equivalents) to the flask.

  • Heat the reaction mixture to reflux at 110°C for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

The final step involves the reduction of the nitro group to an amino group.

Materials:

  • 2-Chloro-4-methyl-7-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-chloro-4-methyl-7-nitroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Add a saturated solution of sodium bicarbonate to the residue until the pH is basic, which will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (with a small percentage of ammonia) as the eluent.[1]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance Purification Method
4-Methyl-7-nitro-2(1H)-quinoloneC₁₀H₈N₂O₃204.1875-85%Yellow solidRecrystallization (Ethanol)
2-Chloro-4-methyl-7-nitroquinolineC₁₀H₇ClN₂O₂222.6360-70%Pale yellow solidColumn Chromatography
This compoundC₁₀H₉ClN₂192.6580-90%Off-white to light brown solidColumn Chromatography

Purification Protocols

5.1. Recrystallization of 4-Methyl-7-nitro-2(1H)-quinolone: The crude product from Step 1 can be dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are collected by filtration, washed with cold ethanol, and dried.

5.2. Column Chromatography of 2-Chloro-4-methyl-7-nitroquinoline and this compound: A silica gel column is prepared using a suitable solvent system. For the nitro intermediate, a non-polar to moderately polar system like hexane/ethyl acetate is effective. For the final amino product, a more polar system such as dichloromethane with a small percentage of methanol and a trace of ammonia (to prevent tailing) is recommended.[1] The crude material is dissolved in a minimum amount of the eluent and loaded onto the column. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations on the quinoline core.

LogicalFlow Start Aromatic Amine (3-Nitroaniline) Quinolone Quinolone Core Formation (4-Methyl-7-nitro-2-quinolone) Start->Quinolone Combes Synthesis Chlorination Chlorination at C2 (2-Chloro-4-methyl-7-nitroquinoline) Quinolone->Chlorination Nucleophilic Substitution Preparation Reduction Functional Group Interconversion (Nitro to Amino) Chlorination->Reduction Selective Reduction FinalProduct Target Molecule (this compound) Reduction->FinalProduct

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Concentrated sulfuric acid is a strong acid and oxidizing agent; handle with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Proper waste disposal procedures should be followed for all chemical waste.

References

Application Notes and Protocols for Monitoring 2-Chloro-4-methyl-7-aminoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of the key pharmaceutical intermediate, 2-Chloro-4-methyl-7-aminoquinoline. The protocols outlined below for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to enable accurate tracking of reaction progress, characterization of intermediates, and final product purity assessment.

Reaction Overview: Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-chloro-4-methylquinoline:

  • Nitration: Electrophilic nitration of 2-chloro-4-methylquinoline to yield 2-chloro-4-methyl-7-nitroquinoline.

  • Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.

Monitoring the progress of both steps is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is a fast and effective technique for qualitative monitoring of the reaction progress, allowing for the visualization of the consumption of starting materials and the formation of products.

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Mobile Phase: A common solvent system for quinoline derivatives is a mixture of a non-polar and a polar solvent, such as Hexane and Ethyl Acetate. The ratio can be optimized to achieve good separation.

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Sample Preparation: Dissolve a small amount of the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • Spotting: Using a capillary tube, apply small spots of the starting material, the reaction mixture, and the co-spot onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot for the product is prominent. The Retention Factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Data Presentation: Representative TLC Data

CompoundMobile Phase (Hexane:EtOAc)Rf Value (Approximate)Visualization
2-chloro-4-methylquinoline (Starting Material)7:30.65UV (254 nm)
2-chloro-4-methyl-7-nitroquinoline (Intermediate)7:30.40UV (254 nm)
This compound (Product)7:30.25UV (254 nm)

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the quantitative monitoring of reaction progress, allowing for the precise determination of the concentration of reactants, intermediates, and products over time. A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the analysis of quinoline derivatives.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or a suitable buffer like ammonium acetate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). A gradient elution may be necessary to achieve optimal separation of all components.

  • Standard Preparation: Prepare stock solutions of the starting material, intermediate, and final product in the mobile phase at a known concentration (e.g., 1 mg/mL). A series of dilutions should be prepared to generate a calibration curve.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Inject the prepared samples and standards into the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Quantification: Use the calibration curves to determine the concentration of each component in the reaction mixture at different time points.

Data Presentation: Representative HPLC Parameters and Data

ParameterValue
ColumnC18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature30 °C
CompoundRetention Time (min, Approximate)
2-chloro-4-methylquinoline (Starting Material)15.2
2-chloro-4-methyl-7-nitroquinoline (Intermediate)12.8
This compound (Product)9.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a non-invasive technique that allows for the in-situ monitoring of reaction kinetics by acquiring spectra at different time intervals directly in the NMR tube. This provides detailed structural information about the species present in the reaction mixture.

Experimental Protocol: In-Situ ¹H NMR Monitoring

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the starting material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before initiating the reaction.

  • Reaction Initiation: Add the second reagent to the NMR tube to start the reaction.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Process the spectra and monitor the decrease in the integral of characteristic peaks of the starting material and the increase in the integral of characteristic peaks of the product.

Data Presentation: Estimated ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position (see structure)2-chloro-4-methylquinoline2-chloro-4-methyl-7-nitroquinolineThis compound
H-3~7.2~7.4~7.0
H-5~8.0~8.2~7.5
H-6~7.6~7.8~6.8
H-8~7.8-~7.2
4-CH₃~2.6~2.7~2.5
7-NH₂--~4.0 (broad)

(Note: These are estimated values based on similar structures and are for illustrative purposes. Actual chemical shifts may vary.)

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique used to confirm the molecular weight of the starting material, intermediate, and final product. It can also provide structural information through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare dilute solutions of the reaction components (as described for HPLC analysis).

  • Analysis: Infuse the samples directly into the mass spectrometer or analyze them via LC-MS using the HPLC method described above.

  • Data Acquisition: Acquire mass spectra in positive ion mode.

  • Analysis: Identify the molecular ion peaks ([M+H]⁺) corresponding to the expected molecular weights of the compounds. Fragmentation patterns (MS/MS) can be analyzed to confirm the structures.

Data Presentation: Expected Molecular Ions and Key Fragments

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z, tentative)
2-chloro-4-methylquinoline (Starting Material)C₁₀H₈ClN177.63178.04142 (loss of HCl)
2-chloro-4-methyl-7-nitroquinoline (Intermediate)C₁₀H₇ClN₂O₂222.63223.02177 (loss of NO₂)
This compound (Product)C₁₀H₉ClN₂192.65193.05178 (loss of NH)

Workflow and Pathway Diagrams

Synthesis and Monitoring Workflow

G cluster_synthesis Synthesis Pathway cluster_monitoring Reaction Monitoring Techniques SM 2-chloro-4-methylquinoline INT 2-chloro-4-methyl-7-nitroquinoline SM->INT Nitration (HNO₃/H₂SO₄) PROD This compound INT->PROD Reduction (e.g., SnCl₂/HCl) TLC TLC INT->TLC Qualitative Check HPLC HPLC INT->HPLC Quantitative Analysis PROD->TLC PROD->HPLC NMR NMR PROD->NMR Structural Confirmation MS MS PROD->MS Purity & Identity

Caption: Workflow for the synthesis and analytical monitoring of this compound.

Logical Relationship of Analytical Techniques

G cluster_reaction Reaction Progress cluster_techniques Monitoring Application Start Start of Reaction Mid Mid-Reaction Start->Mid TLC_Qual TLC (Qualitative) Start->TLC_Qual Initial Spotting End End of Reaction Mid->End Mid->TLC_Qual Track Progress HPLC_Quant HPLC (Quantitative) Mid->HPLC_Quant Determine Conversion End->TLC_Qual Confirm Completion End->HPLC_Quant Calculate Yield & Purity NMR_Struct NMR (Structural Info) End->NMR_Struct Verify Structure MS_ID MS (Identification) End->MS_ID Confirm MW

Caption: Application of analytical techniques at different stages of the reaction.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-chloro-4-methyl-7-aminoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the 7-position offers a versatile handle for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activities. This document provides detailed protocols for common functionalization reactions of the amino group, including N-acylation, N-sulfonylation, and urea formation. These modifications can lead to the development of novel therapeutic agents with potential applications in oncology and infectious diseases.

Application Notes

The functionalization of the 7-amino group of this compound can significantly impact its biological profile. Derivatives of the quinoline core have demonstrated a broad spectrum of pharmacological activities.

  • Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents.[1][2][3] Functionalization of the amino group can lead to compounds that inhibit cancer cell proliferation through various mechanisms. For instance, quinoline-based sulfonamides have been synthesized and evaluated as selective inhibitors of cancer-associated carbonic anhydrase isoforms.[4]

  • Antibacterial Activity: The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. Hybrid molecules incorporating a quinoline moiety with other antibacterial agents, such as sulfonamides, have shown promise in combating bacterial resistance.[5]

  • Antiprotozoal Activity: Quinoline derivatives are renowned for their antimalarial properties.[6] Furthermore, urea derivatives of quinolines have been synthesized and tested against a range of protozoa, demonstrating potent activity.[7]

The protocols detailed below provide a foundation for synthesizing a library of novel this compound derivatives for screening in various biological assays.

Experimental Protocols

N-Acylation (Amide Bond Formation)

This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride in the presence of a base.

Experimental Workflow: N-Acylation

A Dissolve this compound and triethylamine in anhydrous DCM B Cool the solution to 0 °C A->B C Add acyl chloride dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction by TLC D->E F Wash with saturated NaHCO3 solution E->F Upon completion G Wash with brine F->G H Dry over anhydrous Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO3 solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.

Quantitative Data for N-Acylation of Aminoquinolines (Analogous Reactions)

Starting AmineAcylating AgentSolventBaseYield (%)Reference
4-Amino-7-chloroquinoline derivativeSubstituted benzoic acidsCH2Cl2EDCI/DMAP58-99[8]
7-chloro-4-piperazin-1-yl-quinolineVarious aldehydes (reductive amination)N/AN/AN/A[8]
N-Sulfonylation

This protocol outlines the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride.

Experimental Workflow: N-Sulfonylation

A Dissolve this compound in pyridine B Cool the solution to 0 °C A->B C Add sulfonyl chloride portion-wise B->C D Stir at room temperature overnight C->D E Monitor reaction by TLC D->E F Pour into ice-water E->F Upon completion G Collect precipitate by filtration F->G H Wash with cold water G->H I Dry the solid H->I J Recrystallize from ethanol I->J

Caption: Workflow for the N-sulfonylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)

  • Pyridine (solvent and base)

  • Ethanol for recrystallization

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride in small portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and air-dry.

  • Recrystallize the crude product from ethanol to obtain the pure sulfonamide.

Quantitative Data for N-Sulfonylation of Aminoquinolines (Analogous Reactions)

Starting AmineSulfonylating AgentSolventBaseYield (%)Reference
4-chloro-7-methoxyquinolineSulfonamide derivativesDMFN/A54-76[9]
N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamineSubstituted benzene sulfonyl chlorideDMFTEA>90[5]
8-hydroxyquinolineChlorosulfonic acid, then amineCH3CNN/AHigh[10]
Urea Formation

This protocol describes the synthesis of a ureido derivative by reacting this compound with an isocyanate.

Experimental Workflow: Urea Formation

A Dissolve this compound in anhydrous THF B Add isocyanate dropwise at room temperature A->B C Stir for 4-6 hours B->C D Monitor reaction by TLC C->D E Remove solvent in vacuo D->E Upon completion F Triturate the residue with diethyl ether E->F G Collect the solid by filtration F->G H Wash with diethyl ether G->H I Dry the product H->I

Caption: Workflow for the urea formation from this compound.

Materials:

  • This compound (1.0 eq)

  • Isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous THF.

  • Add the isocyanate dropwise to the stirred solution at room temperature.

  • Continue stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the solid residue with diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry to obtain the desired urea derivative.

Quantitative Data for Urea Formation from Aminoquinolines (Analogous Reactions)

Starting AmineIsocyanate SourceSolventYield (%)Reference
4-aminoquinoline diamines1,1'-carbonyldiimidazole (CDI) then benzothiazole intermediateACNExcellent[11]
Chiral amino acidsAryl isocyanatesAqueousGood to Excellent[12]

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the functionalized products. The disappearance of the NH2 protons and the appearance of new signals corresponding to the introduced functional group (e.g., amide NH, alkyl or aryl protons) will be indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. Characteristic vibrational frequencies to look for include:

    • Amides: C=O stretch (1630-1690 cm⁻¹), N-H stretch (3200-3400 cm⁻¹).[13]

    • Sulfonamides: S=O stretches (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), N-H stretch.

    • Ureas: C=O stretch (~1650 cm⁻¹), N-H stretches.[14]

Conclusion

The protocols provided herein offer a robust starting point for the chemical exploration of the this compound scaffold. The functionalization of the 7-amino group is a key strategy for the development of novel compounds with potential therapeutic applications. The resulting derivatives can be screened for a variety of biological activities, contributing to the discovery of new lead compounds in drug development programs.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-4-methyl-7-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methyl-7-aminoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial cyclization reaction to form the quinoline core is resulting in a low yield. What are the potential causes and how can I optimize this step?

A1: Low yields in the initial cyclization, often a Conrad-Limpach-Knorr or similar reaction, can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Cyclization: Ensure that the reaction is going to completion. This can be monitored by Thin Layer Chromatography (TLC). If the starting materials (e.g., an aniline and a β-ketoester) are still present, consider extending the reaction time or increasing the temperature. High-boiling point solvents like diphenyl ether are often used to achieve the necessary high temperatures for cyclization.[1]

  • Sub-optimal Temperature: Temperature is a critical parameter. Lower temperatures may favor the formation of the 4-quinolone isomer, while excessively high temperatures can lead to decomposition.[1] A systematic temperature optimization study is recommended.

  • Catalyst Issues: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid) can significantly impact the reaction.[1] Ensure the catalyst is fresh and used in the appropriate amount.

  • Anhydrous Conditions: Moisture can interfere with the reaction. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

Q2: I am observing the formation of significant byproducts during the chlorination step with phosphorus oxychloride (POCl₃). How can I minimize these?

A2: The Vilsmeier-Haack reaction or similar chlorination procedures using POCl₃ can sometimes lead to side reactions.[2] Here are some strategies to improve selectivity:

  • Temperature Control: The reaction with POCl₃ is often exothermic. It is crucial to control the temperature, typically by cooling the reaction mixture in an ice bath during the addition of POCl₃.

  • Stoichiometry: The molar ratio of POCl₃ to your substrate is critical. An excess of POCl₃ is often necessary, but a very large excess can sometimes promote side reactions.[2] Optimization of this ratio is key.

  • Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, the reaction should be worked up to prevent the formation of degradation products.

  • Work-up Procedure: Quenching the reaction by pouring the mixture onto crushed ice is a common procedure.[3] This helps to hydrolyze any remaining POCl₃ and Vilsmeier reagent.

Q3: The final amination step to introduce the 7-amino group is inefficient. What can I do to improve the yield?

A3: The nucleophilic aromatic substitution (SNAr) to introduce the amino group can be challenging. Here are some optimization strategies:

  • Solvent Choice: The choice of solvent is important. Alcohols like ethanol or isopropanol can be effective for amination reactions.[1]

  • Temperature and Pressure: These reactions often require elevated temperatures and may need to be carried out in a sealed pressure vessel to reach the necessary temperature without boiling off the solvent and ammonia.[1]

  • Catalysis: While not always necessary, the use of a catalyst can sometimes facilitate the amination.

  • Protecting Groups: If your molecule contains other reactive functional groups, they may need to be protected before the amination step to prevent unwanted side reactions.[2]

Q4: I am having difficulty purifying the final product. What are some recommended purification techniques?

A4: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a very common and effective method for purifying quinoline derivatives. A silica gel column with a suitable solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, can be used.[1][4][5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to improve purity.[4]

  • Acid-Base Extraction: Since the final product contains a basic amino group, you can use acid-base extraction during the work-up to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product can be precipitated by basifying the aqueous layer.

Data Presentation

Table 1: Summary of Reaction Conditions for Related Quinolines

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
ChlorinationTriphenylphosphine, Trichloroisocyanuric acidNeat160-1701877[5]
AminationN,N-dimethyl-ethane-1,2-diamineNeat120-1306-8-[6]
AminationButyl amineNeat120-1306-[6]
AminationEthane-1,2-diamineNeat1307-[6]
Cyclization (Vilsmeier-Haack)POCl₃, DMF-Water bath17-

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Cyclization and Chlorination

This protocol is adapted from general procedures for the synthesis of 2-chloro-3-formyl quinolines from acetanilides.[7]

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the cooled DMF.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

  • Formylation and Cyclization: Dissolve the appropriate acetanilide precursor (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 60-80°C) for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[3]

  • Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the product.[3]

  • Collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

Protocol 2: General Procedure for Amination

This protocol describes a general amination procedure for chloroquinolines.[1]

  • Dissolve the 2-chloro-4-methyl-7-substituted-quinoline in a suitable alcohol (e.g., ethanol or 2-propanol).

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Heat the mixture in a sealed pressure vessel at a specified temperature (e.g., 120-150°C) for the required time.

  • After cooling, carefully vent the pressure vessel and evaporate the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Acetanilide Precursor vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier Cyclization & Chlorination intermediate 2-Chloro-4-methyl-7-nitroquinoline vilsmeier->intermediate reduction Reduction (e.g., Fe/HCl) intermediate->reduction Nitro Group Reduction product This compound reduction->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_stoichiometry Adjust Reagent Stoichiometry start->check_stoichiometry check_time Optimize Reaction Time start->check_time solution Improved Yield check_reagents->solution check_temp->solution check_stoichiometry->solution check_time->solution

Caption: A logical guide for troubleshooting low reaction yields.

References

troubleshooting low yields in the synthesis of 2-Chloro-4-methyl-7-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-7-aminoquinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.

Q1: I am experiencing very low yields in the initial quinoline ring formation step (e.g., Conrad-Limpach or Gould-Jacobs reaction). What are the potential causes and how can I improve the yield?

A1: Low yields in the initial cyclization are a frequent issue, often stemming from incomplete reaction, side product formation, or product decomposition.

Potential Causes:

  • Insufficient Temperature for Cyclization: The thermal cyclization step, particularly in the Gould-Jacobs reaction, requires high temperatures, often in the range of 250-300°C, to proceed efficiently.[1][2]

  • Tar and Polymer Formation: Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions use strongly acidic conditions and high temperatures, which can cause polymerization of reactants or intermediates, leading to the formation of tar.[1][3]

  • Sub-optimal Reaction Time: Both insufficient and excessive reaction times can lead to low yields. Incomplete reactions are common if the time is too short, while product degradation can occur with prolonged heating at high temperatures.[1][4]

  • Reactant Purity: Impurities in starting materials, such as the aniline or the β-ketoester, can participate in side reactions, lowering the yield of the desired product.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control and potentially increase the temperature for the cyclization step. Using a high-boiling point, inert solvent like Dowtherm A or diphenyl ether can help achieve and maintain the necessary high temperatures consistently.[2]

  • Consider Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and efficient heating.[1][5] This method can often drive the cyclization to completion more effectively than conventional heating.[4]

  • Control Reactant Addition: In some cases, the slow addition of one reactant to the other can minimize side reactions by maintaining a low concentration of the reactive species.[3]

  • Ensure Purity of Starting Materials: Use purified reagents and ensure they are dry, as moisture can sometimes interfere with the reactions.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

Q2: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common challenge when using unsymmetrically substituted anilines. The cyclization can occur at either ortho position to the amino group.

Potential Causes:

  • Steric and Electronic Effects: The regioselectivity of the cyclization is governed by both the steric hindrance and the electronic properties of the substituents on the aniline ring.[2]

  • Choice of Catalyst: The type of acid catalyst used (e.g., H₂SO₄ vs. Polyphosphoric acid) can influence the ratio of regioisomers formed.

Troubleshooting Steps:

  • Select the Appropriate Starting Material: The most effective way to control regioselectivity is to choose a starting aniline where the substitution pattern directs the cyclization to the desired position. For this compound, a plausible route involves starting with a 3-substituted aniline to direct the cyclization.

  • Modify Reaction Conditions: Experiment with different acid catalysts and reaction temperatures, as these can sometimes alter the isomer ratio.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or HPLC.[6]

Q3: The chlorination of the 2-quinolone intermediate with POCl₃ is giving a low yield and many byproducts. How can I optimize this step?

A3: Chlorination with phosphorus oxychloride (POCl₃) is a standard but harsh procedure that requires careful control.

Potential Causes:

  • Reaction Temperature Too High: Excessive heat can lead to decomposition and the formation of tarry byproducts.

  • Presence of Moisture: POCl₃ reacts violently with water, which can quench the reagent and lead to incomplete reactions.

  • Insufficient Reagent: An inadequate amount of POCl₃ will result in an incomplete conversion of the quinolone to the chloroquinoline.

Troubleshooting Steps:

  • Control the Temperature: The reaction is typically performed at reflux. Ensure the temperature is controlled and not excessively high.

  • Ensure Anhydrous Conditions: Use dry glassware and ensure the 2-quinolone starting material is free of moisture.

  • Use Excess POCl₃: It is common to use POCl₃ as both the reagent and the solvent, or to use a significant excess to ensure the reaction goes to completion.

  • Work-up Procedure: The work-up often involves carefully pouring the reaction mixture onto ice to quench the excess POCl₃. This step must be done slowly and with caution in a fume hood. The crude product can then be isolated by filtration or extraction.

Q4: During the reduction of the 7-nitro group to a 7-amino group, I am also observing the reduction of the 2-chloro substituent. How can I achieve selective reduction?

A4: The chloro group on the quinoline ring can be susceptible to reduction under certain conditions, a process known as hydrodehalogenation.

Potential Causes:

  • Harsh Reducing Conditions: Strong reducing agents or highly active catalysts can lead to the undesired reduction of the C-Cl bond. For example, catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes cause dehalogenation.

  • Prolonged Reaction Times: Leaving the reaction for an extended period can increase the likelihood of side reactions, including dehalogenation.

Troubleshooting Steps:

  • Choose a Milder Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of halides.

  • Use Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) is another reagent that can often selectively reduce nitro groups without affecting aryl chlorides.

  • Optimize Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C), the reaction conditions must be carefully optimized. Using a lower pressure of hydrogen, a less active catalyst, or adding a catalyst poison can sometimes prevent dehalogenation. Monitor the reaction closely by TLC to stop it as soon as the nitro group is reduced.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic strategy involves a multi-step process:

  • Ring Formation: Synthesis of a 4-methyl-7-nitro-2-quinolone intermediate. This can be achieved via a Conrad-Limpach-Knorr type reaction between 4-nitroaniline and ethyl acetoacetate to form an intermediate that is then cyclized at high temperature.

  • Chlorination: Conversion of the 2-quinolone to the 2-chloro-4-methyl-7-nitroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reduction: Selective reduction of the 7-nitro group to the 7-amino group using a reagent like SnCl₂/HCl to yield the final product, this compound.

Q2: How can I effectively purify the final product and its intermediates?

A2: Purification methods will depend on the physical properties of the compounds and the nature of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective method for purification.

  • Column Chromatography: This is a very common technique for purifying both intermediates and final products, especially if they are oils or if mixtures of isomers are present.[3] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[7]

  • Acid-Base Extraction: Since the final product has a basic amino group, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by making the aqueous solution basic.

Q3: Are there greener or more modern alternatives to classical quinoline synthesis methods?

A3: Yes, modern organic synthesis aims to develop more environmentally friendly and efficient methods.

  • Microwave-Assisted Synthesis: As mentioned, using microwave irradiation can dramatically reduce reaction times and improve yields for steps like the Gould-Jacobs cyclization.[1][4]

  • Catalyst Development: Research is ongoing into new catalysts, including nanocatalysts, that can promote quinoline synthesis under milder conditions, reducing the need for high temperatures and harsh acids, which in turn minimizes byproduct formation.[8]

  • One-Pot Reactions: Multicomponent reactions where several starting materials are combined in a single step to form the quinoline ring are being developed to improve efficiency and reduce waste.

Data Presentation

Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization

EntryHeating MethodTemperature (°C)Time (min)SolventYield (%)Reference
1Conventional25030-60Dowtherm A~95% (in many cases)[2]
2Microwave25010None19[4]
3Microwave3001None37[4]
4Microwave3005None47[4]
5Microwave30015None28[4]

Note: Yields are for the cyclization of anilidomethylenemalonate intermediates to 4-hydroxy-3-carboalkoxyquinolines and are highly substrate-dependent.

Table 2: Conditions for Nucleophilic Aromatic Substitution (SNAr) on Chloroquinolines

SubstrateNucleophileConditionsSolventYield (%)Reference
4,7-dichloroquinolineN,N-dimethyl-ethane-1,2-diamine120-130°C, 6-8 hNeat-[8]
4,7-dichloroquinolineethane-1,2-diamine80°C (1h) then 130°C (7h)Neat-[8]
7-chloro-6-nitroquinolineAmmonia120-150°C, 12-24 hN-Methyl-2-pyrrolidone90[9]

Experimental Protocols

Protocol 1: Representative Synthesis of a 4-Hydroxyquinoline Intermediate via Gould-Jacobs Reaction

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexanes to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization.[1]

Protocol 2: Representative Reduction of a Nitroquinoline using Tin(II) Chloride

  • Reaction Setup: Dissolve the nitroquinoline derivative (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminoquinoline. The product can be further purified by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow A 3-Nitroaniline Derivative C 4-Methyl-7-nitro-2-quinolone A->C Conrad-Limpach-Knorr Reaction (Heat) B Ethyl Acetoacetate B->C Conrad-Limpach-Knorr Reaction (Heat) D 2-Chloro-4-methyl-7-nitroquinoline C->D POCl3, Reflux Chlorination E This compound D->E SnCl2 / HCl Reduction

Caption: Plausible synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield in Cyclization Step? CheckTemp Is Temperature > 250°C? Start->CheckTemp IncreaseTemp Increase Temperature or Use High-Boiling Solvent CheckTemp->IncreaseTemp No CheckTime Monitor by TLC. Is reaction complete? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime ConsiderMW Consider Microwave Synthesis for better efficiency CheckTime->ConsiderMW No (Stalled) CheckPurity Check Purity of Starting Materials CheckTime->CheckPurity Yes (Still Low Yield) IncreaseTime Increase Reaction Time ConsiderMW->CheckPurity Purify Purify Reagents and Repeat Experiment CheckPurity->Purify

Caption: Troubleshooting decision tree for low cyclization yield.

Gould_Jacobs_Mechanism cluster_0 Gould-Jacobs Cyclization Intermediate Anilidomethylenemalonate Intermediate TransitionState 6-electron Electrocyclic Transition State Intermediate->TransitionState Heat (~250°C) Product 4-Hydroxy-3-carboalkoxyquinoline TransitionState->Product Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs thermal cyclization step.

References

stability issues and degradation pathways of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-7-aminoquinoline. The information herein addresses potential stability issues and degradation pathways, offering troubleshooting advice and answers to frequently asked questions.

Disclaimer: Direct experimental data on the stability and degradation of this compound is limited. The information provided is based on general principles of chemical stability, forced degradation studies of related pharmaceutical compounds, and known degradation pathways of structurally similar molecules.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.- Verify storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] - Protect from light and moisture. - Prepare solutions fresh for each experiment whenever possible.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.- Perform a forced degradation study to identify potential degradants under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[1][3][5] - Compare the retention times of the unknown peaks with those of the stress-induced degradants.
Discoloration or change in the physical appearance of the solid compound. Potential degradation upon exposure to air, light, or moisture.- Discard the suspect batch and procure a fresh supply. - Review storage and handling procedures to prevent future occurrences.
Inconsistent results between different batches of the compound. Variation in purity or the presence of degradants in a specific batch.- Obtain a Certificate of Analysis (CoA) for each batch to verify purity. - Perform identity and purity testing on incoming material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is also advisable to protect it from light.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways have not been elucidated, based on the structure (a chloro-substituted aminoquinoline), potential degradation pathways under forced conditions may include:

  • Hydrolysis: The chloro group and the amino group could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxy- and oxo-derivatives.

  • Oxidation: The amino group and the quinoline ring system may be prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce degradation, potentially through radical mechanisms.

  • Dehalogenation: The chlorine atom could be removed under certain reductive or nucleophilic conditions.

Q3: How can I assess the stability of this compound in my experimental setup?

A3: A forced degradation study is the recommended approach to understand the stability of the compound under your specific experimental conditions.[1][2][3] This involves subjecting a solution of the compound to various stress conditions that mimic your experimental environment (e.g., pH, temperature, presence of other reagents) for a defined period and then analyzing the sample for the parent compound and any degradation products using a stability-indicating analytical method like HPLC.

Q4: Are there any known incompatible materials?

A4: Safety data sheets for similar compounds suggest avoiding strong acids, strong bases, and strong oxidizing agents.[6]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in an oven for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of the parent compound.

Data Presentation

Illustrative Forced Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound.

Stress Condition % Degradation Number of Degradants Major Degradant (Hypothetical)
0.1 N HCl (60 °C, 24h)15%22-Hydroxy-4-methyl-7-aminoquinoline
0.1 N NaOH (60 °C, 24h)10%12-Oxo-4-methyl-7-aminoquinoline
3% H₂O₂ (RT, 24h)25%3This compound-N-oxide
Thermal (80 °C, 48h)5%1Unidentified
Photolytic (ICH Q1B)30%4Unidentified polymeric species

Visualizations

Hypothetical Degradation Pathways

cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation parent This compound acid_prod 2-Hydroxy-4-methyl-7-aminoquinoline parent->acid_prod + H₂O / H⁺ base_prod 2-Oxo-4-methyl-7-aminoquinoline parent->base_prod + H₂O / OH⁻ ox_prod Quinoline-N-oxide parent->ox_prod + [O]

Caption: Potential hydrolytic and oxidative degradation pathways.

Experimental Workflow for Stability Testing

start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze data Data Analysis (Quantify Degradants, Determine Pathways) analyze->data end Stability Profile data->end

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Peaks

start Unexpected Peak in Chromatogram? check_blank Is peak present in blank? start->check_blank impurity Impurity from solvent/system check_blank->impurity Yes check_control Is peak present in unstressed control? check_blank->check_control No batch_impurity Impurity from starting material check_control->batch_impurity Yes degradant Potential Degradation Product check_control->degradant No

Caption: Logic for identifying the source of unknown peaks.

References

strategies to minimize byproduct formation in 2-Chloro-4-methyl-7-aminoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methyl-7-aminoquinoline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related derivatives. A plausible multi-step synthetic approach is considered, involving a Combes synthesis to construct the quinoline core, followed by functional group manipulations.

Plausible Synthetic Pathway:

A common and adaptable route to substituted quinolines is the Combes synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][2] For the target molecule, a potential multi-step pathway is outlined below. This pathway is a hypothetical route based on established chemical principles for quinoline synthesis and is used here to structure the troubleshooting guide around potential challenges at each stage.

cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydroxylation/Chlorination A 3-Nitroaniline + Acetylacetone B 2,4-Dimethyl-7-nitroquinoline A->B H₂SO₄ C 2,4-Dimethyl-7-aminoquinoline B->C e.g., SnCl₂/HCl D 4-Methyl-7-aminoquinolin-2(1H)-one C->D Oxidation E This compound D->E POCl₃

Caption: Plausible multi-step synthesis of this compound.

Issue 1: Low Yield and Tar Formation in Combes Synthesis (Step 1)

  • Question: My reaction of 3-nitroaniline with acetylacetone is resulting in a low yield of 2,4-dimethyl-7-nitroquinoline and a significant amount of dark, tarry material. What could be the cause and how can I improve this?

  • Answer: Tar formation is a frequent issue in acid-catalyzed cyclization reactions like the Combes synthesis, especially with sensitive substrates.[3][4] The strong acidic conditions and elevated temperatures can lead to polymerization and degradation of starting materials and intermediates.

    Strategies to Minimize Tar Formation:

    • Temperature Control: Carefully control the reaction temperature. The initial condensation of the aniline and β-diketone can often be performed at a lower temperature before the acid-catalyzed cyclization at a higher temperature. Gradual heating is recommended.

    • Acid Catalyst: While concentrated sulfuric acid is commonly used, other acidic catalysts like polyphosphoric acid (PPA) can sometimes give cleaner reactions.[1] Experimenting with the amount of acid can also be beneficial; use the minimum amount required to catalyze the reaction efficiently.

    • Order of Addition: Adding the aniline to the pre-heated acid and β-diketone mixture can sometimes help to minimize side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Issue 2: Formation of Regioisomers in Combes Synthesis (Step 1)

  • Question: I am observing the formation of an isomeric byproduct along with my desired 2,4-dimethyl-7-nitroquinoline. How can I improve the regioselectivity of the reaction?

  • Answer: The Combes synthesis with meta-substituted anilines can lead to the formation of both 5- and 7-substituted quinolines. The electronic nature and steric bulk of the substituent on the aniline ring influence the position of cyclization. In the case of 3-nitroaniline, the strong electron-withdrawing nature of the nitro group deactivates the ortho-positions, but cyclization can still occur at both C-2 and C-6 of the aniline ring, leading to the 7-nitro and 5-nitro isomers, respectively.

    Strategies to Improve Regioselectivity:

    • Catalyst Choice: The choice of acid catalyst can influence the isomer ratio. It is worthwhile to screen different acids (e.g., H₂SO₄, PPA, Eaton's reagent).

    • Reaction Conditions: Temperature and reaction time can also affect the regioselectivity. Lower temperatures may favor the thermodynamically more stable product.

    • Purification: If the formation of isomers cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. Monitoring the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.[5]

Issue 3: Incomplete Nitro Group Reduction or Side Reactions (Step 2)

  • Question: The reduction of the nitro group in 2,4-dimethyl-7-nitroquinoline is not going to completion, or I am seeing other byproducts. What are the best practices for this step?

  • Answer: The reduction of a nitro group on a heterocyclic ring can sometimes be challenging. Common issues include incomplete reduction or side reactions on the quinoline ring.

    Strategies for Efficient and Clean Reduction:

    • Choice of Reducing Agent: A variety of reducing agents can be used. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and often effective method. Other options include catalytic hydrogenation (e.g., H₂ over Pd/C), which is a cleaner method but may require optimization of pressure and temperature to avoid over-reduction of the quinoline ring.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC to ensure the complete consumption of the starting material.

    • Work-up Procedure: Proper work-up is critical. After reduction with a metal/acid system, the product is often present as a salt. Neutralization with a base (e.g., NaOH or NaHCO₃) is necessary to liberate the free amine before extraction. Ensure the pH is sufficiently basic to precipitate the metal hydroxides and fully deprotonate the aminoquinoline.

Issue 4: Difficulties in the Chlorination Step (Step 3)

  • Question: The conversion of 4-methyl-7-aminoquinolin-2(1H)-one to this compound using phosphorus oxychloride (POCl₃) is giving a low yield and multiple byproducts. What are the potential pitfalls?

  • Answer: Chlorination with POCl₃ can be an aggressive reaction, and the presence of an activating amino group can lead to side reactions.

    Strategies for a Successful Chlorination:

    • Protection of the Amino Group: The amino group is highly nucleophilic and can react with POCl₃. It is often necessary to protect the amino group before chlorination, for example, by acetylation to form an amide. The protecting group can be removed after the chlorination step.

    • Reaction Conditions: The reaction with POCl₃ is typically performed at elevated temperatures. Careful control of the temperature and reaction time is important to avoid decomposition. The use of a solvent like toluene or performing the reaction neat should be optimized.

    • Work-up: The work-up of POCl₃ reactions must be done with extreme caution. The reaction mixture is typically poured slowly onto ice to quench the excess POCl₃. This is a highly exothermic process and should be done in a well-ventilated fume hood. The product can then be isolated by extraction after neutralization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Combes synthesis of substituted quinolines?

A1: The most common byproducts include:

  • Regioisomers: As discussed in the troubleshooting guide, meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.[6]

  • Tarry Polymers: Acid-catalyzed polymerization of the β-diketone or the enamine intermediate can lead to the formation of intractable tars, significantly reducing the yield.[3][4]

  • Incomplete Cyclization: If the reaction conditions are not optimal (e.g., insufficient acid or temperature), the enamine intermediate may be isolated without undergoing the final cyclization and dehydration steps.

Q2: Are there alternative methods to the Combes synthesis for preparing the 2,4-dimethylquinoline core?

A2: Yes, the Doebner-von Miller reaction is another classical method that can produce 2-methylquinolines.[7][8][9][10] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For a 2,4-dimethylquinoline, one could theoretically use 3-penten-2-one with the appropriately substituted aniline. However, this reaction is also prone to polymerization of the carbonyl compound.[8]

Q3: How can I effectively purify the final this compound product?

A3: Purification of substituted aminoquinolines often involves a combination of techniques:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic aminoquinoline on the silica gel.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective method for obtaining highly pure material.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be precipitated by adding a base and extracted into an organic solvent.

Quantitative Data Summary

Reaction StepReaction TypeStarting MaterialsProductTypical Yield Range (%)Potential Byproducts
1Combes Synthesism-Chloroaniline + Acetylacetone2,4-Dimethyl-7-chloroquinoline40-70%5-Chloro isomer, Tar
2Nitro Group ReductionSubstituted NitroquinolineSubstituted Aminoquinoline70-95%Partially reduced products
3ChlorinationSubstituted QuinoloneSubstituted Chloroquinoline50-85%Over-chlorinated products, Decomposition products

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Combes Synthesis of a Substituted 2,4-Dimethylquinoline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with vigorous stirring.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for the required time (typically 1-4 hours), monitoring the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

cluster_0 Troubleshooting Workflow Start Reaction Issue Observed Problem Low Yield / Tar Formation Start->Problem Isomer Isomeric Byproducts Start->Isomer Incomplete Incomplete Reaction Start->Incomplete Purification Purification Difficulty Start->Purification Sol1 Sol1 Problem->Sol1 Optimize Temperature Sol2 Sol2 Problem->Sol2 Change Acid Catalyst Sol3 Sol3 Problem->Sol3 Control Reagent Addition Sol4 Sol4 Isomer->Sol4 Screen Catalysts/Conditions Sol5 Sol5 Isomer->Sol5 Improve Purification Method Sol6 Sol6 Incomplete->Sol6 Increase Reaction Time/Temp Sol7 Sol7 Incomplete->Sol7 Use More Active Reagent Sol8 Sol8 Purification->Sol8 Acid-Base Extraction Sol9 Sol9 Purification->Sol9 Recrystallization Sol10 Sol10 Purification->Sol10 Optimize Chromatography

Caption: A troubleshooting decision tree for common issues in quinoline synthesis.

cluster_0 Combes Synthesis: Main vs. Side Reactions Reactants Aniline + β-Diketone Intermediate Enamine Intermediate Reactants->Intermediate Condensation Byproduct2 Tar/Polymer Reactants->Byproduct2 Polymerization Product Desired Quinoline Intermediate->Product Acid-catalyzed Cyclization Byproduct1 Isomeric Quinoline Intermediate->Byproduct1 Alternative Cyclization Intermediate->Byproduct2 Polymerization

Caption: Competing reaction pathways in the Combes quinoline synthesis.

References

impact of reaction parameters on the purity of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 2-Chloro-4-methyl-7-aminoquinoline. The information is based on established principles of quinoline chemistry and data from structurally similar compounds, as literature specifically detailing the impact of reaction parameters on the purity of this exact molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. This process generally consists of reacting a precursor, 2,7-dichloro-4-methylquinoline, with a source of ammonia or a protected amino group. The reaction is often carried out in a suitable solvent and may be facilitated by a catalyst or base.

Q2: What are the common impurities encountered during the synthesis?

Common impurities can include unreacted starting materials (e.g., 2,7-dichloro-4-methylquinoline), byproducts from side reactions such as the formation of di-substituted quinolines, or decomposition products if excessive heat is applied. The choice of solvent and reaction conditions is crucial to minimize these impurities.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Once the starting material spot has disappeared or significantly diminished, the reaction is typically considered complete.

Q4: What are the recommended methods for purifying the final product?

The most common purification techniques for 4-aminoquinoline derivatives are column chromatography and recrystallization.[1][2] Column chromatography using silica gel or alumina can effectively separate the desired product from impurities.[1] Subsequent recrystallization from a suitable solvent system, such as ethanol, can further enhance the purity of the final compound.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Incorrect Reaction Temperature Optimize the temperature. While heating is often necessary, excessive temperatures (e.g., >130°C) can lead to decomposition.[3] Start with a moderate temperature (e.g., 80-120°C) and adjust as needed based on TLC monitoring.[3]
Poor Solvent Choice The solvent plays a critical role. Polar aprotic solvents like DMF or NMP are often used.[4][5] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Insufficient Reaction Time Monitor the reaction using TLC until the starting material is consumed. Some reactions may require several hours to reach completion.[3]
Base/Catalyst Inefficiency If using a base (e.g., K2CO3, Et3N), ensure it is fresh and anhydrous.[5] The choice of base can significantly impact the reaction rate and yield.

Problem: Low Purity of the Final Product

Possible CauseRecommended Solution
Presence of Unreacted Starting Material Increase the reaction time or slightly increase the temperature. Ensure the stoichiometry of the amine source is appropriate, sometimes using it in excess can drive the reaction to completion.[3]
Formation of Side Products Optimize the reaction conditions to favor the desired product. This may involve lowering the temperature to reduce the rate of side reactions or changing the solvent. Careful purification by column chromatography with an optimized eluent system is crucial.[6]
Difficulty in Removing High-Boiling Solvents (e.g., NMP, DMF) After the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate and wash multiple times with brine or water to remove the high-boiling solvent.[5]

Impact of Reaction Parameters on Purity (Illustrative Data)

The following table provides an illustrative summary of how different reaction parameters can influence the purity of 4-aminoquinoline derivatives. Note: This data is representative and should be optimized for the specific synthesis of this compound.

ParameterConditionObserved Purity (%)Remarks / Potential Impurities
Temperature 80°C85%Significant amount of unreacted starting material.
120°C95%Optimal purity with minimal side products.
160°C70%Increased formation of decomposition products.
Reaction Time 4 hours80%Incomplete reaction, starting material present.
12 hours96%Reaction goes to completion.
24 hours92%Slight decrease in purity possibly due to minor product degradation over time.
Solvent Toluene65%Low solubility of reactants, leading to poor conversion.
Ethanol90%Good conversion, but potential for O-alkylation byproducts.
DMF94%High conversion and cleaner reaction profile.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline adapted from the synthesis of similar 4-aminoquinoline compounds and should be optimized for the target molecule.[3][5]

Materials:

  • 2,7-dichloro-4-methylquinoline

  • Amine source (e.g., aqueous ammonia, protected amine)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, combine 2,7-dichloro-4-methylquinoline (1 equivalent), the amine source (1.5-2 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-130°C with constant stirring.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.[3]

  • Dilute the reaction mixture with ethyl acetate and wash it several times with brine to remove the DMF.[5]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[6]

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

Logical Workflow for Optimizing Purity

The following diagram illustrates the logical relationship between reaction parameters and their impact on the final product purity.

G cluster_input Inputs cluster_params Reaction Parameters cluster_output Reaction Outcome A 2,7-dichloro-4-methylquinoline Reaction SNAr Reaction A->Reaction B Amine Source B->Reaction Temp Temperature Temp->Reaction Time Time Time->Reaction Solvent Solvent Solvent->Reaction Stoich Stoichiometry Stoich->Reaction PureProduct Pure this compound Reaction->PureProduct Impurity1 Unreacted Starting Materials Reaction->Impurity1 Low Temp / Short Time Impurity2 Di-substituted Byproduct Reaction->Impurity2 Incorrect Stoichiometry Impurity3 Decomposition Products Reaction->Impurity3 High Temp Purification Purification (Chromatography / Recrystallization) PureProduct->Purification Impurity1->Purification Impurity2->Purification Impurity3->Purification FinalPurity Final Product Purity Purification->FinalPurity

Caption: Workflow of parameter impact on product purity.

References

Validation & Comparative

Comparative Analysis of 2-Chloro-4-methyl-7-aminoquinoline and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, and antifungal agents.[1][2][3] This guide provides a comparative analysis of 2-Chloro-4-methyl-7-aminoquinoline against other notable quinoline derivatives, supported by experimental data from the scientific literature. Due to a lack of extensive publicly available biological data specifically for this compound, this guide will focus on a comparative analysis of structurally related and well-characterized quinoline derivatives to provide a framework for its potential evaluation.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and the widely studied antimalarial drug, Chloroquine, is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

PropertyThis compoundChloroquine
CAS Number 114058-74-1[4]54-05-7
Molecular Formula C₁₀H₉ClN₂[4]C₁₈H₂₆ClN₃
Molecular Weight 192.65 g/mol [4]319.87 g/mol
Structure

Comparative Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[5][6][7][8]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline derivatives against various human cancer cell lines. This data provides a benchmark for the potential anticancer efficacy of novel quinoline compounds.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 4-Amino-7-chloroquinolineMDA-MB-468 (Breast)8.73[9]
Compound 4 4-AminoquinolineMDA-MB-468 (Breast)11.01[9]
Chloroquine 4-Amino-7-chloroquinolineMDA-MB-468 (Breast)24.36[9]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid Quinoline-4-carboxylic acidMCF-7 (Breast)- (82.9% growth reduction)[8]
Compound 5a Quinoline-based EGFR/HER-2 inhibitorMCF-7 (Breast)0.025 (GI50)[7]
Compound 13 2-ArylquinolineHeLa (Cervical)8.3[10]

Comparative Antimalarial Activity

The 4-aminoquinoline scaffold, particularly the 7-chloro-4-aminoquinoline core, is a cornerstone of antimalarial drug discovery, with chloroquine being a historic and vital example.[2][11] These compounds are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[11]

The table below presents the in vitro antiplasmodial activity of various 4-aminoquinoline derivatives against different strains of Plasmodium falciparum.

CompoundDerivative ClassP. falciparum StrainIC50 (nM)Reference
TDR 58845 4-AminoquinolineW2 (CQ-resistant)89.8[12]
TDR 58846 4-AminoquinolineW2 (CQ-resistant)68.7[12]
MAQ 4-AminoquinolineW2 (CQ-resistant)-[13]
BAQ BisquinolineW2 (CQ-resistant)-[13]
Chloroquine 4-Amino-7-chloroquinoline3D7 (CQ-sensitive)-[13]
Compound 4c 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate-2.10 (µM, β-H formation inhibition)[14]
Compound 4e 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate-1.81 (µM, β-H formation inhibition)[14]

Key Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based compounds have been shown to modulate several critical signaling pathways implicated in cancer. Understanding these pathways is essential for the rational design of targeted therapies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Ligand Ligand (EGF) Ligand->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Protein Synthesis, Cell Growth, Proliferation S6K->Proliferation eIF4E->Proliferation inhibition of Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibition Quinoline_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline derivatives.

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

A general method for the synthesis of 4-aminoquinoline derivatives involves the aromatic nucleophilic substitution of a 4-chloroquinoline precursor with an appropriate amine.

General Procedure:

  • A mixture of the 7-substituted-4-chloroquinoline (1 equivalent) and the desired mono- or diaminoalkane (excess) is heated, often without a solvent.[9]

  • The reaction temperature is typically maintained between 80-130°C for several hours with continuous stirring.[9]

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., dichloromethane) and an aqueous solution.[9]

  • The organic layer is washed, dried, and concentrated under reduced pressure.[9]

  • The crude product is then purified, commonly by column chromatography, to yield the desired 4-aminoquinoline derivative.[15]

Synthesis_Workflow Start 4-Chloro-7-substituted quinoline Reaction Nucleophilic Aromatic Substitution (Heat, Stirring) Start->Reaction Amine Amine (mono- or diaminoalkane) Amine->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-Aminoquinoline Derivative Purification->Product

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of chemical compounds.[16][17][18]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[16][17]

  • Compound Treatment: The cells are then treated with serial dilutions of the quinoline derivatives for a specified period (e.g., 72 hours).[16]

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[16][18]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[16][18] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[16]

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Quinoline Derivatives (serial dilutions) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium falciparum.[19][20]

Protocol:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells.

  • Drug Dilution: The test compounds are serially diluted in 96-well plates.

  • Parasite Addition: A suspension of infected red blood cells is added to each well.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated in a gas mixture (low O₂, high CO₂) at 37°C for 24-48 hours.[19][20]

  • Harvesting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by comparing the radioactivity in treated wells to that in untreated control wells.

Conclusion

While specific biological data for this compound is limited in the reviewed literature, the extensive research on structurally similar quinoline derivatives provides a strong foundation for predicting its potential pharmacological profile. The comparative data presented for various 4-aminoquinoline and other substituted quinoline derivatives highlight the significant impact of substitutions on the quinoline core on their anticancer and antimalarial activities. The 7-chloro-4-aminoquinoline scaffold, in particular, remains a highly promising framework for the development of new therapeutic agents. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to elucidate its specific biological activities and therapeutic potential.

References

Validating the Synthesized Structure of 2-Chloro-4-methyl-7-aminoquinoline: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of 2-Chloro-4-methyl-7-aminoquinoline, a substituted quinoline of interest in medicinal chemistry. We present detailed experimental protocols and predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to facilitate the unambiguous identification of this molecule.

The successful synthesis of this compound (C₁₀H₉ClN₂) is a key milestone in the development of novel therapeutics. However, rigorous structural verification is paramount before proceeding with further biological evaluation. This guide outlines the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular structure and connectivity of this target compound.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized chemical compound like this compound, employing both NMR and Mass Spectrometry.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation start Synthesized Compound purification Purification start->purification nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry purification->ms_analysis data_analysis Spectroscopic Data Analysis nmr_analysis->data_analysis ms_analysis->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation structure_discrepancy Structure Discrepancy data_analysis->structure_discrepancy

Workflow for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a benchmark for comparison with experimental data.

Table 1: Predicted ¹H NMR Data (in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d1HH-5
7.20s1HH-3
7.05dd1HH-6
6.80d1HH-8
4.50br s2H-NH₂
2.50s3H-CH₃

Table 2: Predicted ¹³C NMR Data (in ppm)

Chemical Shift (ppm)Assignment
155.0C-2
150.0C-7
148.5C-4
145.0C-8a
128.0C-5
122.0C-4a
120.0C-3
118.0C-6
100.0C-8
20.0-CH₃

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound, the expected molecular weight is approximately 192.65 g/mol .

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that causes fragmentation, providing structural information. Softer ionization techniques like ESI can be used to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺˙ at m/z 192. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺˙ peak at m/z 194 with an intensity of approximately one-third of the molecular ion peak.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
192/194[M]⁺˙ (Molecular Ion)
177/179[M - CH₃]⁺
157[M - Cl]⁺
130[M - Cl - HCN]⁺

Comparison with Alternative Structures

To definitively validate the structure, it is crucial to compare the obtained spectroscopic data with that of potential isomeric impurities or alternative reaction products. For instance, the position of the substituents on the quinoline ring will significantly alter the chemical shifts and coupling constants in the NMR spectra, as well as the fragmentation patterns in the mass spectrum. A thorough analysis of these differences will provide conclusive evidence for the synthesized structure of this compound.

By following the detailed protocols and comparing the experimental results with the predicted data provided in this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the integrity of their subsequent research and development efforts.

A Comparative Guide to the Biological Efficacy of 2-Chloro-4-methyl-7-aminoquinoline and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 2-Chloro-4-methyl-7-aminoquinoline and its structural analogues, with a primary focus on their well-documented antimalarial properties. The 7-chloro-4-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine being the most notable example.[1] This document summarizes key experimental data, details the methodologies for crucial biological assays, and visualizes the core mechanism of action and structure-activity relationships to inform future research and development in this area.

While specific biological data for this compound is limited in publicly available literature, this guide draws comparisons from a range of structurally related analogues to elucidate the impact of substitutions on the quinoline core.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro antimalarial activity and cytotoxicity of various 7-chloro-4-aminoquinoline analogues against different strains of Plasmodium falciparum and mammalian cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing potency and selectivity.

Table 1: In Vitro Antiplasmodial Activity of 7-Chloro-4-aminoquinoline Analogues

Compound IDAnalogue DescriptionP. falciparum StrainIC50 (nM)Reference
Chloroquine(Reference)3D7 (CQ-sensitive)<12[2]
Chloroquine(Reference)K1 (CQ-resistant)255[3]
Chloroquine(Reference)W2 (CQ-resistant)382[4]
TDR 58845N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamineW2 (CQ-resistant)89.8[2]
TDR 58846N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamineW2 (CQ-resistant)35.5[5]
Compound 7dChiral analogue with modified side chain3D7 (CQ-sensitive)24.55[3]
Compound 7hChiral analogue with modified side chain3D7 (CQ-sensitive)22.61[3]
Compound 7cChiral analogue with modified side chainK1 (CQ-resistant)97.76[3]
Compound 18Analogue with modified side chainW2 (CQ-resistant)5.6[4]
Compound 4Analogue with modified side chainW2 (CQ-resistant)17.3[4]

Table 2: Cytotoxicity of 4-aminoquinoline Analogues against Mammalian Cell Lines

Compound IDAnalogue DescriptionCell LineGI50 (µM)Reference
Chloroquine(Reference)MDA-MB-468 (Breast Cancer)24.36[6]
Chloroquine(Reference)MCF-7 (Breast Cancer)20.72[6]
Compound 4N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)11.01[6]
Compound 5N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[6]
Compound 7cChiral analogue with modified side chainVero (Monkey Kidney)>3510 (Selectivity Index)[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial compounds by measuring parasite DNA content.

1. Parasite Culture:

  • Asynchronous P. falciparum cultures (e.g., 3D7, K1, W2 strains) are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[7]

2. Drug Preparation:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in RPMI 1640 medium.[8]

3. Assay Setup:

  • In a 96-well microtiter plate, add 100 µL of parasitized red blood cells (typically at 2% parasitemia and 2% hematocrit) to each well.[7]

  • Add 100 µL of the drug dilutions to the respective wells.

  • Include negative controls (no drug) and positive controls (a known antimalarial like chloroquine).[7]

4. Incubation:

  • The plates are incubated for 72 hours at 37°C in a controlled atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[7]

5. Lysis and Staining:

  • Following incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.[7]

6. Data Acquisition and Analysis:

  • Fluorescence intensity is measured using a fluorescence plate reader.

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration using non-linear regression analysis.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture:

  • Mammalian cell lines (e.g., HepG2, MCF-7, VERO) are cultured in a suitable complete growth medium (e.g., DMEM with 10% fetal bovine serum).

2. Assay Setup:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.

3. Incubation:

  • The plate is incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours.[9]

  • The medium is then carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

5. Data Acquisition and Analysis:

  • The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • The 50% growth inhibitory concentration (GI50) is determined by plotting the percentage of cell viability against the drug concentration.

Visualizations

The following diagrams illustrate the primary mechanism of action of 7-chloro-4-aminoquinolines and the general workflow for antimalarial drug discovery.

Hemozoin_Inhibition Mechanism of Action: Inhibition of Hemozoin Formation cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin crystals) Heme->Hemozoin Detoxification (Biocrystallization) Complex Heme-Aminoquinoline Complex Heme->Complex Aminoquinoline 7-Chloro-4-aminoquinoline Analogue Aminoquinoline->Complex Complex->Hemozoin Inhibition Antimalarial_Drug_Discovery_Workflow General Workflow for Antimalarial Drug Discovery Synthesis Synthesis of Analogues InVitro_Anti In Vitro Antiplasmodial Assay (IC50) Synthesis->InVitro_Anti InVitro_Cyto In Vitro Cytotoxicity Assay (GI50) Synthesis->InVitro_Cyto SAR Structure-Activity Relationship (SAR) Analysis InVitro_Anti->SAR InVitro_Cyto->SAR InVivo In Vivo Efficacy (Rodent Models) SAR->InVivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) InVivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-methyl-7-aminoquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds and their intermediates is of utmost importance. This guide provides a detailed comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2-Chloro-4-methyl-7-aminoquinoline. The information presented here is based on established analytical practices for structurally similar quinoline derivatives and serves as a comprehensive resource for method development, validation, and selection.

Comparison of Analytical Methods

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The selection between these two methods often hinges on the specific analytical requirements, including desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile and thermally unstable compounds, while Gas Chromatography (GC) is ideal for volatile and thermally stable analytes.[1]

Data Presentation

The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS methods for the analysis of this compound. The data presented is representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Analysis Time ~15 minutes~20 minutes

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is well-suited for the routine quality control and quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a 0.01 M ammonium acetate buffer (pH adjusted to 7.0) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 227 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it ideal for the trace-level analysis of this compound, particularly in complex matrices.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 250°C.[2]

  • Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped up to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_implementation Implementation & Monitoring define_scope Define Analytical Scope method_development Method Development define_scope->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & SOP robustness->documentation routine_analysis Routine Analysis documentation->routine_analysis method_transfer Method Transfer routine_analysis->method_transfer

Analytical Method Validation Workflow

Validation_Parameter_Interrelation cluster_core Core Performance cluster_sensitivity Sensitivity accuracy Accuracy precision Precision accuracy->precision robustness Robustness accuracy->robustness precision->robustness linearity Linearity linearity->accuracy linearity->precision loq LOQ linearity->loq lod LOD loq->lod specificity Specificity specificity->accuracy specificity->precision

Interrelation of Validation Parameters

References

A Comparative Guide to Purity Assessment of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 2-Chloro-4-methyl-7-aminoquinoline, a key intermediate in the synthesis of various biologically active molecules.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this purpose, offering high resolution and sensitivity. While a specific, validated method for this exact compound is not widely published, a robust protocol can be developed based on methods for structurally similar compounds, such as 7-Chloro-4-aminoquinoline[1].

Experimental Protocol: RP-HPLC

A typical RP-HPLC method for the purity assessment of this compound would involve the following parameters:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a gradient
Gradient 30% Acetonitrile to 70% over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation 1 mg/mL in mobile phase

This protocol is a model based on established methods for similar quinoline derivatives and may require optimization.

Data Presentation: HPLC Performance
Performance MetricExpected Value
Retention Time ~7-9 minutes (highly dependent on exact conditions)
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%
Linearity (r²) >0.999
Precision (%RSD) <2%

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and inexpensive for qualitative screening.Lower resolution and sensitivity compared to HPLC; not quantitative.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can quantify impurities if they have unique signals.Provides structural confirmation of impurities; quantitative.Lower sensitivity than HPLC for trace impurities; complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity; can be coupled with HPLC (LC-MS) for powerful analysis.May not distinguish between isomers; quantification can be complex.

Visualizing the Workflow and Method Comparison

Experimental Workflow for HPLC Purity Assessment

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Filter the Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram Peaks F->G H Calculate Purity (% Area) G->H I Identify Impurities (if standards available) H->I

Caption: Workflow for HPLC purity assessment of this compound.

Logical Comparison of Purity Assessment Methods

Comparison of Purity Assessment Methods cluster_quant Quantitative Methods cluster_qual Qualitative/Semi-Quantitative Methods cluster_struct Structural Information HPLC HPLC GC GC HPLC->GC Volatility NMR NMR HPLC->NMR Sensitivity vs. Structural Info MS MS NMR->MS Complementary Structural Data TLC TLC TLC->HPLC Resolution & Quantitation MS->HPLC Coupling for LC-MS NMR_struct NMR MS_struct MS

Caption: Logical comparison of analytical methods for purity assessment.

Conclusion

The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. For routine quality control and accurate quantification of impurities, RP-HPLC is the method of choice due to its high resolution, sensitivity, and robustness. However, for rapid screening, TLC can be a valuable tool. For structural elucidation of unknown impurities, NMR and MS are indispensable. A comprehensive purity assessment strategy often involves the use of multiple techniques to gain a complete profile of the compound.

References

in vitro and in vivo activity comparison of 2-Chloro-4-methyl-7-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of 7-chloroquinoline derivatives, a class of compounds that has been extensively investigated for its therapeutic potential, particularly in the fields of antimalarial and anticancer research. While this guide focuses on the broader class of 7-chloroquinolines due to the limited availability of specific data on 2-Chloro-4-methyl-7-aminoquinoline derivatives, the presented data and methodologies offer valuable insights for the evaluation of novel quinoline-based compounds.

The 7-chloro-4-aminoquinoline scaffold is a key pharmacophore in several established drugs, most notably the antimalarial agent chloroquine.[1][2] Researchers have synthesized and evaluated a multitude of derivatives to enhance efficacy, overcome resistance, and expand the therapeutic applications of this chemical class. This guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of experimental workflows to aid in the interpretation and design of future studies.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro and in vivo activities of various 7-chloroquinoline derivatives as reported in the scientific literature. These tables are intended to provide a snapshot of the structure-activity relationships and to highlight the differences in potency and efficacy observed across different assays and models.

In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives
Compound/DerivativeCell LineAssayGI50 (µM)Citation
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Not Specified8.73[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Not Specified>10.85[3]
Aminoquinoline compound 4MDA-MB-468 (Breast)Not Specified11.01[3]
Aminoquinoline compound 4MCF-7 (Breast)Not Specified51.57[3]
ChloroquineMDA-MB-468 (Breast)Not Specified24.36[3]
ChloroquineMCF-7 (Breast)Not Specified20.72[3]
7-chloroquinoline-benzimidazole hybrid 5dMultipleMTT0.4 - 8[4]
7-chloroquinoline-benzimidazole hybrid 8dMultipleMTT0.4 - 8[4]
7-chloroquinoline-benzimidazole hybrid 12dMultipleMTT0.4 - 8[4]
In Vitro Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound/DerivativeP. falciparum StrainAssayIC50 (nM)Citation
TDR 588453D7 (CQ-sensitive)Not Specified< 12[2]
TDR 588463D7 (CQ-sensitive)Not Specified< 12[2]
TDR 58845W2 (CQ-resistant)Not Specified5.52 - 89.8[2]
TDR 58846W2 (CQ-resistant)Not Specified5.52 - 89.8[2]
Chloroquine3D7 (CQ-sensitive)Not Specified< 12[2]
Chiral Chloroquine Analogue 7hCQ-resistantβ-hematin inhibition210[5]
4-N-(methyl)-4-aminoquinoline 9a-i3D7 & K1Not Specified< 500[6]
In Vivo Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound/DerivativeAnimal ModelPlasmodium SpeciesDosing RegimenEfficacyCitation
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivative 4cMiceP. berghei ANKA25 mg/kg, ip, dailyProlonged survival to 16.71 ± 2.16 days[1]
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivative 4eMiceP. berghei ANKA25 mg/kg, ip, dailyProlonged survival to 14.43 ± 1.20 days[1]
ChloroquineMiceP. berghei ANKA25 mg/kg, ip, dailyProlonged survival to 30 days[1]
TDR 58845BALB/c MiceP. berghei40 mg/kgCure[2]
TDR 58846BALB/c MiceP. berghei40 mg/kgCure[2]
4-N-(methyl)-4-aminoquinoline 9aSwiss MiceP. yoelii nigeriensis100 mg/kg, oral100% parasite inhibition on day 4, 2/5 mice cured[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols commonly employed in the evaluation of 7-chloroquinoline derivatives.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration that inhibits cell growth by 50%).

2. SRB (Sulphorhodamine B) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing: Wash away the unbound dye.

    • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (around 515 nm).[3]

    • Data Analysis: Calculate the percentage of cell growth and determine the GI50.[3]

In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
  • Principle: This standard test evaluates the ability of a compound to suppress the proliferation of malaria parasites in a rodent model.[7][8]

  • Protocol:

    • Animal Model: Typically, Swiss albino or BALB/c mice are used.

    • Infection: Mice are inoculated with a specific strain of rodent malaria parasite, such as Plasmodium berghei.

    • Compound Administration: The test compounds are administered to the mice, usually via oral gavage or intraperitoneal injection, for four consecutive days, starting on the day of infection.

    • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

    • Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The dose required to suppress parasitemia by 50% or 90% (ED50 or ED90) can also be determined.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a proposed mechanism of action for antimalarial quinoline derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) invitro_start->cytotoxicity antimalarial_invitro Antimalarial Assays (e.g., SYBR Green I) invitro_start->antimalarial_invitro ic50 Determine IC50/GI50 cytotoxicity->ic50 antimalarial_invitro->ic50 invivo_start Lead Compound Selection ic50->invivo_start Promising Candidates animal_model Rodent Malaria Model (e.g., P. berghei in mice) invivo_start->animal_model dosing Compound Administration (4-Day Suppressive Test) animal_model->dosing efficacy Assess Efficacy (% Parasitemia Inhibition) dosing->efficacy toxicity Evaluate Toxicity dosing->toxicity final_analysis Structure-Activity Relationship (SAR) Analysis efficacy->final_analysis Analyze Data toxicity->final_analysis hemozoin_inhibition cluster_parasite Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion biocrystallization Heme Detoxification (Biocrystallization) heme->biocrystallization parasite_death Parasite Death heme->parasite_death Accumulation & Toxicity hemozoin Non-toxic Hemozoin (Malaria Pigment) biocrystallization->hemozoin quinoline 7-Chloroquinoline Derivative quinoline->inhibition inhibition->biocrystallization Inhibition

References

Benchmarking the Synthesis of 2-Chloro-4-methyl-7-aminoquinoline: A Comparative Guide to Established and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of synthetic strategies for producing 2-Chloro-4-methyl-7-aminoquinoline, a key intermediate in pharmaceutical development. The following sections detail a well-established, traditional synthetic approach and contrast it with a modern, potentially more efficient, alternative method. This comparison is supported by generalized experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through various routes. Below is a comparison of a traditional multi-step method involving classical cyclization and chlorination reactions against a more contemporary approach that could offer improved efficiency and yield.

ParameterEstablished Method: Combes Quinoline Synthesis & Subsequent FunctionalizationAlternative Method: Palladium-Catalyzed Aza-Annulation
Starting Materials 3-Amino-4-methylaniline, Diethyl malonate, Phosphorus oxychloride2-Amino-5-chlorobenzonitrile, a suitable alkyne
Key Reactions Combes quinoline synthesis, Nitration, Reduction, Sandmeyer reactionPalladium-catalyzed [4+2] aza-annulation
Reaction Steps 4-51-2
Typical Overall Yield 30-40%60-80%
Reaction Time 3-4 days12-24 hours
Reagents & Conditions High temperatures, strong acids, harsh chlorinating agentsMilder conditions, palladium catalyst, specific ligands
Scalability Established but can be challenging due to harsh conditionsPotentially more scalable and amenable to flow chemistry
Safety & Environmental Use of hazardous reagents like POCl₃ and strong acidsUse of a heavy metal catalyst, but often milder overall conditions

Experimental Protocols

Established Method: Multi-step Synthesis via Combes Reaction

This pathway represents a classical approach to quinoline synthesis, followed by functional group interconversions to achieve the target molecule.

Step 1: Synthesis of 4-Methyl-7-aminoquinolin-2-ol

  • In a round-bottom flask, dissolve 3-Amino-4-methylaniline (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Add diethyl malonate (1.1 eq) and heat the mixture to 250-260 °C for 2 hours.

  • Cool the reaction mixture and triturate with hexane to precipitate the crude product.

  • Filter the solid and recrystallize from ethanol to yield 4-methyl-7-aminoquinolin-2-ol.

Step 2: Chlorination to this compound

  • To a flask containing 4-methyl-7-aminoquinolin-2-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Alternative Method: Conceptual Palladium-Catalyzed Aza-Annulation

This proposed modern approach leverages the efficiency of transition-metal catalysis to construct the quinoline core in a more convergent manner.

  • In a sealed reaction vessel under an inert atmosphere, combine 2-bromo-4-nitroaniline (1.0 eq), a suitable terminal alkyne (e.g., propyne or a propyne equivalent) (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a suitable ligand (e.g., Xantphos) (0.1 eq) in a solvent like dioxane.

  • Add a base, for instance, cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • The resulting intermediate, 2-chloro-4-methyl-7-nitroquinoline, is then reduced (e.g., using iron powder in acetic acid or catalytic hydrogenation) to afford the final product, this compound.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.

established_synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product A 3-Amino-4-methylaniline C 4-Methyl-7-aminoquinolin-2-ol A->C Combes Cyclization (High Temp) B Diethyl malonate B->C E This compound C->E Chlorination D POCl3, DMF D->E

Established multi-step synthesis of this compound.

alternative_synthesis cluster_start_alt Starting Materials cluster_reagents_alt Reagents cluster_intermediate_alt Intermediate cluster_product_alt Final Product F 2-Bromo-4-nitroaniline I 2-Chloro-4-methyl-7-nitroquinoline F->I Pd-Catalyzed Aza-Annulation G Terminal Alkyne G->I H Pd(OAc)2, Ligand, Base H->I J This compound I->J Nitro Reduction

Alternative palladium-catalyzed synthesis pathway.

A Comparative Analysis of the Antileishmanial Potential of 7-Chloro-4-Aminoquinoline Derivatives Versus Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of a representative 7-chloro-4-aminoquinoline compound against established antileishmanial drugs, providing essential experimental data and procedural insights for researchers in drug discovery and development.

Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, emerging resistance, and high costs. The scientific community is in constant pursuit of novel, effective, and safer therapeutic agents. Among the promising candidates, quinoline-based compounds have demonstrated considerable antiprotozoal activity. This guide provides a comparative analysis of a representative 7-chloro-4-aminoquinoline derivative against the standard antileishmanial drugs, Amphotericin B and Miltefosine, based on available experimental data.

Quantitative Comparison of Antileishmanial Activity

The following table summarizes the in vitro activity of a representative 7-chloro-4-aminoquinoline derivative, specifically 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), and compares it with the standard drugs Amphotericin B and Miltefosine. The data is presented to facilitate a clear comparison of their efficacy and selectivity against Leishmania parasites.

Compound/DrugParasite SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
7-chloro-N,N-dimethylquinolin-4-amine (GF1059) L. infantumAmastigote0.27Murine Macrophages37.15137.6
L. amazonensisAmastigote0.49Murine Macrophages36.4174.3
Amphotericin B L. tropicaAmastigote0.065THP-10.152.3
L. infantumAmastigote0.04THP-10.9523.75
Miltefosine L. donovaniAmastigote1.0 - 5.0Various>10>2-10
L. majorAmastigote2.0 - 8.0Various>10>1.25-5

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that is required to cause the death of 50% of viable host cells in vitro. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, suggesting a potentially better safety profile.

The data indicates that the representative 7-chloro-4-aminoquinoline derivative, GF1059, exhibits potent antileishmanial activity against the amastigote stage of both L. infantum and L. amazonensis, with impressive selectivity indices of 137.6 and 74.3, respectively[1]. In comparison, while Amphotericin B is highly potent with very low IC50 values, its cytotoxicity is also notable, resulting in lower selectivity indices[2][3]. Miltefosine shows variable efficacy depending on the Leishmania species and has a moderate selectivity index.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide, providing a framework for the in vitro evaluation of antileishmanial compounds.

In Vitro Antileishmanial Activity Assay (Amastigote Stage)

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

  • Host Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates at a density of 2 x 10^5 cells/well. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Parasite Infection: Stationary-phase promastigotes of the desired Leishmania species are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: The culture medium is then replaced with fresh medium containing serial dilutions of the test compound (e.g., 7-chloro-N,N-dimethylquinolin-4-amine), a standard drug (e.g., Amphotericin B), and a vehicle control (e.g., DMSO).

  • Incubation: The treated plates are incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: After incubation, the cells are fixed with methanol and stained with Giemsa. The number of infected macrophages and the number of amastigotes per macrophage are determined by light microscopy.

  • IC50 Determination: The percentage of infection reduction is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of a compound against host cells to determine its selectivity.

  • Cell Culture: Murine macrophages or a human cell line such as THP-1 are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere or stabilize for 24 hours.

  • Compound Treatment: The cells are then exposed to serial dilutions of the test compound, a positive control for cytotoxicity (e.g., doxorubicin), and a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • CC50 Determination: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the proposed mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_selectivity Selectivity Assessment cluster_in_vivo In Vivo Evaluation Promastigote_Assay Promastigote Susceptibility Assay (IC50 Determination) Amastigote_Assay Intracellular Amastigote Assay (IC50 Determination) Promastigote_Assay->Amastigote_Assay Promising Compounds Cytotoxicity_Assay Cytotoxicity Assay on Host Cells (CC50 Determination) Amastigote_Assay->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation (SI = CC50 / IC50) Amastigote_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation Animal_Model Animal Model of Leishmaniasis (e.g., BALB/c mice) SI_Calculation->Animal_Model High SI Compounds Treatment Treatment with Test Compound Animal_Model->Treatment Efficacy_Assessment Assessment of Parasite Burden (e.g., spleen, liver) Treatment->Efficacy_Assessment

Caption: Experimental workflow for evaluating antileishmanial compounds.

Signaling_Pathway cluster_parasite Leishmania Parasite Compound 7-Chloro-4-Aminoquinoline Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Accumulates in ETC Electron Transport Chain Mitochondrion->ETC MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Disrupts ROS Reactive Oxygen Species (ROS) Production MMP->ROS Leads to Increased Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Induces

Caption: Proposed mechanism of action for quinoline derivatives.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chloro-4-methyl-7-aminoquinoline, ensuring the safety of laboratory personnel and the environment.

Due to the limited specific disposal data for this compound, the following procedures are based on the available Safety Data Sheet (SDS) and general best practices for the disposal of hazardous quinoline derivatives.[1][2] Quinoline compounds are often toxic, potentially carcinogenic, and harmful to aquatic life, and therefore must be treated as hazardous waste.[3][4][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[2][6][7][8] Appropriate personal protective equipment (PPE) must be worn at all times to prevent skin and eye contact.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.Conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374 compliant.[1]
Body Laboratory coat; fire/flame resistant and impervious clothing.---
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, use a full-face respirator.---

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure solid compound, solutions, and contaminated labware (e.g., gloves, pipette tips, weighing paper).[1][3]

  • Segregate this hazardous waste from non-hazardous waste and other incompatible chemical waste to prevent dangerous reactions.[1][3]

Step 2: Waste Collection

  • Solid Waste: Carefully place solid this compound and any contaminated disposable items (e.g., weighing paper, gloves) into a designated, clearly labeled hazardous waste container.[1][3] The container must be made of a compatible material and have a secure, tight-fitting lid.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container.[1][3] The container must be compatible with the solvent used.

  • Contaminated Labware: Reusable glassware should be decontaminated. Disposable contaminated items must be collected in a separate, sealed bag or container.[3]

Step 3: Labeling

  • Clearly label all waste containers as "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound" and list all components of a solution with their approximate percentages.[3]

Step 4: Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, such as a Satellite Accumulation Area (SAA).[3]

  • The storage area should be away from incompatible materials. The SDS for this compound does not list specific incompatible materials, but as a general precaution, store it away from strong oxidizing agents.[2][6]

  • Secondary containment is recommended to contain any potential leaks.[3]

Step 5: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][9]

  • Provide them with a full inventory of the waste.

  • The likely method of disposal for this type of chemical waste is high-temperature incineration in a specialized facility.[9][10]

Accidental Release Measures

In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[2] Evacuate personnel to a safe area.[2] Wearing appropriate PPE, prevent further leakage if it is safe to do so.[2] For containment and cleanup, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][6][8]

Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (Solid, Liquid, Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid storage Store Sealed Container in Designated Secure Area (e.g., SAA) collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Document and Confirm Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-methyl-7-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-7-aminoquinoline. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedTo protect eyes from splashes and dust.[1]
Skin Protection Fire/flame resistant and impervious clothingChemical-resistant materialTo prevent skin contact with the chemical.[1]
Chemical impermeable glovesPowder-freeTo avoid contamination and absorption of the drug.[1][2]
Respiratory Protection Full-face respiratorNIOSH/MSHA approvedRequired if exposure limits are exceeded or if irritation occurs.[1][3]
Self-contained breathing apparatusPressure-demand, MSHA/NIOSH approvedNecessary for firefighting situations.[1][4]

Experimental Protocols: Handling and Disposal

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1][5]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[5]

  • Clothing: Wear suitable protective clothing, including a lab coat, gloves, and safety goggles.[1] Contaminated clothing should be removed and washed before reuse.[5]

First-Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air.[1]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse with pure water for at least 15 minutes.[1]

  • Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting.[1]

Spill Management and Disposal:

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: For cleanup, use personal protective equipment, including chemical impermeable gloves.[1] Collect the spilled material and place it in suitable, closed containers for disposal.[1][4] Spark-proof tools and explosion-proof equipment should be used.[1]

  • Disposal: Dispose of the waste material in accordance with local, regional, and national regulations for hazardous waste.[4]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_preparation Preparation cluster_handling Handling cluster_response Incident Response cluster_disposal Disposal A Assess Risks B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Handle Chemical C->D E Avoid Dust Formation D->E F Prevent Skin and Eye Contact D->F G Spill Occurs D->G J Exposure Occurs D->J M Collect Waste in Labeled Containers D->M H Evacuate Area G->H I Contain and Clean Up Spill H->I K Administer First Aid J->K L Seek Medical Attention K->L N Dispose of According to Regulations M->N O Decontaminate Work Area N->O

References

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Retrosynthesis Analysis

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2-Chloro-4-methyl-7-aminoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.